Product packaging for ML-9(Cat. No.:CAS No. 105637-50-1)

ML-9

Cat. No.: B1676665
CAS No.: 105637-50-1
M. Wt: 361.3 g/mol
InChI Key: ZNRYCIVTNLZOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Broad spectrum ATP-competitive protein kinase inhibitor (Ki values are 32, 4, and 54 μM for PKA, MLCK, and PKC respectively). Ca2+ channel blocker. Shows vasorelaxant effects in vivo.>ML-9 HCl a is myosin light chain kinase (MLCK) inhibitor. This compound enhances the anticancer activity of docetaxel, suggesting its potential application as an adjuvant to existing anticancer chemotherapy. The complex effect of this compound on autophagy and indentified this compound as an attractive tool for targeting autophagy in cancer therapy through dual inhibition of both the Akt pathway and the autophagy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18Cl2N2O2S B1676665 ML-9 CAS No. 105637-50-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRYCIVTNLZOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147228
Record name 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105637-50-1
Record name ML 9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 105637-50-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ML-9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2L6JK93I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Core Mechanism of Action: A Technical Guide to 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride (ML-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride, commonly known as ML-9. This compound is a potent, ATP-competitive protein kinase inhibitor with a primary affinity for Myosin Light Chain Kinase (MLCK).[1] This document consolidates available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through descriptive diagrams. The information herein is intended to support further research and drug development efforts centered on the modulation of cellular processes regulated by MLCK and other this compound-sensitive kinases.

Introduction

1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride (this compound) is a synthetic compound recognized for its inhibitory effects on a range of protein kinases. Its primary pharmacological classification is as an enzyme inhibitor, with a well-documented role in the modulation of smooth muscle contraction, intracellular calcium signaling, and other fundamental cellular processes.[1][2] Understanding the nuanced mechanism of action of this compound is critical for its application as a research tool and for the potential development of novel therapeutics targeting related signaling cascades.

Core Mechanism of Action: Inhibition of Myosin Light Chain Kinase

The principal mechanism of action of this compound is the competitive inhibition of Myosin Light Chain Kinase (MLCK) at the ATP-binding site.[1] MLCK is a pivotal enzyme in the regulation of smooth muscle contraction. It catalyzes the phosphorylation of the 20,000-Dalton regulatory light chain of myosin II (MLC20). This phosphorylation event is a prerequisite for the interaction of myosin with actin, leading to the generation of contractile force.

By binding to MLCK, this compound prevents the transfer of phosphate from ATP to MLC20, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.[1] This inhibitory action has been demonstrated to induce vasorelaxant effects in vivo.

Signaling Pathway of this compound Action on Smooth Muscle Contraction

ML9_Mechanism cluster_upstream Upstream Signaling cluster_mlck MLCK Pathway cluster_downstream Downstream Effects Agonists Contractile Agonists (e.g., Norepinephrine, Angiotensin II) GPCR G-Protein Coupled Receptors (GPCRs) Agonists->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca_SR Sarcoplasmic reticulum Ca2+ IP3->Ca_SR releases Ca_i Increased Intracellular Ca2+ Ca_SR->Ca_i Ca_influx Ca2+ Influx Ca_influx->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive Inactive MLCK CaM_Complex->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain (MLC20) MLCK_active->Myosin_LC phosphorylates ML9 This compound ML9->MLCK_active inhibits Relaxation Smooth Muscle Relaxation ML9->Relaxation Myosin_LC_P Phosphorylated Myosin Light Chain (pMLC20) Myosin_LC->Myosin_LC_P Actin_Myosin Actin-Myosin Interaction Myosin_LC_P->Actin_Myosin Contraction Smooth Muscle Contraction Actin_Myosin->Contraction

Figure 1: Signaling pathway of this compound's inhibitory action on smooth muscle contraction.

Broader Kinase Inhibition Profile

While this compound is a potent inhibitor of MLCK, it also exhibits inhibitory activity against other protein kinases, albeit with lower potency. This broader spectrum of activity is crucial to consider when interpreting experimental results.

Quantitative Data: Inhibitor Constants (Ki)
KinaseInhibitor Constant (Ki)Reference
Myosin Light Chain Kinase (MLCK)4 µM[3]
Protein Kinase A (PKA)32 µM[3]
Protein Kinase C (PKC)54 µM[3]

Table 1: Inhibitor constants (Ki) of this compound for various protein kinases.

Effects on Intracellular Calcium Signaling

Beyond direct kinase inhibition, this compound has been shown to influence intracellular calcium ([Ca2+]i) concentrations. Studies in guinea pig tracheal smooth muscle have demonstrated that this compound can reduce the increase in [Ca2+]i induced by high potassium, methacholine, and thapsigargin.[2] This effect appears to be independent of its MLCK inhibitory activity, as other MLCK inhibitors like wortmannin did not produce the same effect on [Ca2+]i.[2] The mechanism is suggested to be through the inhibition of Ca2+-permeable channels, similar to the action of Ca2+ channel blockers like SKF-96365.[2]

Furthermore, this compound is known to inhibit the activity of Stromal Interaction Molecule 1 (STIM1), a key sensor of calcium levels in the endoplasmic reticulum that is involved in store-operated calcium entry (SOCE).[3]

Signaling Pathway of this compound's Effect on Calcium Homeostasis

ML9_Calcium cluster_stim Store-Operated Calcium Entry (SOCE) cluster_channel Other Ca2+ Channels ER_Ca_depletion ER Ca2+ Depletion STIM1 STIM1 ER_Ca_depletion->STIM1 activates Orai1 Orai1 Channel STIM1->Orai1 interacts with SOCE_channel SOCE Orai1->SOCE_channel Ca_influx Ca2+ Influx SOCE_channel->Ca_influx Ca_i Decreased Intracellular Ca2+ Ca_channels Ca2+-permeable Channels Ca_channels->Ca_influx ML9 This compound ML9->STIM1 inhibits ML9->Ca_channels inhibits ML9->Ca_i

Figure 2: this compound's inhibitory effects on intracellular calcium signaling pathways.

Other Reported Biological Activities

Recent studies have also implicated this compound in the regulation of autophagy. It has been shown to induce autophagy by stimulating the formation of autophagosomes while also inhibiting their degradation, identifying it as a lysosomotropic agent.[3]

Experimental Protocols

The following are generalized protocols for key experiments relevant to characterizing the activity of this compound.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol provides a framework for determining the inhibitory activity of this compound against a specific kinase.

Objective: To quantify the IC50 value of this compound for a target kinase.

Materials:

  • Purified active target kinase (e.g., MLCK, PKA, PKC)

  • Fluorescently labeled peptide substrate for the kinase

  • ATP

  • This compound

  • Assay buffer (e.g., 100 mM HEPES (pH 7.5), 5 mM MgCl2, 0.05% CHAPS, 0.5 mM DTT)

  • Kinase reaction stop solution (containing EDTA)

  • Capillary electrophoresis instrument

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to create a concentration gradient.

    • Prepare a kinase solution by diluting the purified kinase in assay buffer.

    • Prepare a substrate mix containing the fluorescently labeled peptide substrate and ATP in assay buffer. The ATP concentration should be near the Km for the specific kinase.

  • Kinase Reaction:

    • In a microplate, add the diluted this compound solutions or vehicle control.

    • Add the kinase solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate mix to each well.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

  • Stop Reaction:

    • Terminate the reaction by adding the stop solution.

  • Analysis:

    • Analyze the samples using a capillary electrophoresis instrument. The instrument will separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge-to-mass ratio.

    • Quantify the amount of product formed in each reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (this compound dilutions, kinase, substrate mix) start->prep_reagents pre_incubation Pre-incubate Kinase with this compound or Vehicle prep_reagents->pre_incubation start_reaction Initiate Reaction (Add Substrate Mix) pre_incubation->start_reaction incubation Incubate at Optimal Temperature start_reaction->incubation stop_reaction Stop Reaction (Add EDTA solution) incubation->stop_reaction analysis Analyze by Capillary Electrophoresis stop_reaction->analysis data_analysis Data Analysis (Calculate % Inhibition, Plot Curve) analysis->data_analysis end Determine IC50 data_analysis->end

Figure 3: A generalized experimental workflow for an in vitro kinase inhibition assay.
Intracellular Calcium Measurement using Fura-2 AM

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to this compound treatment.

Objective: To assess the effect of this compound on intracellular calcium levels in cultured cells.

Materials:

  • Cultured cells (e.g., smooth muscle cells, HEK293 cells)

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Agonist to induce calcium influx (e.g., carbachol, high potassium solution)

  • Fluorescence spectrophotometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips or in a suitable imaging dish and grow to the desired confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in DMSO and then diluting in HBSS to the final working concentration (e.g., 2-5 µM Fura-2 AM).

    • Wash the cells with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

  • De-esterification:

    • Wash the cells with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

  • Fluorescence Measurement:

    • Mount the coverslip or dish onto the fluorescence spectrophotometer or microscope.

    • Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

  • Experimental Treatment:

    • Add this compound at the desired concentration and continue recording the fluorescence ratio.

    • After a period of incubation with this compound, add an agonist to stimulate a calcium response.

    • Continue recording the fluorescence ratio to observe the effect of this compound on the agonist-induced calcium signal.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

    • Analyze the changes in the fluorescence ratio over time to determine the effect of this compound on basal and stimulated intracellular calcium levels.

Conclusion

1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride (this compound) is a valuable pharmacological tool for the study of cellular signaling pathways. Its primary mechanism of action as a Myosin Light Chain Kinase inhibitor is well-established, with significant implications for the regulation of smooth muscle contractility. However, its broader kinase inhibition profile and its effects on intracellular calcium homeostasis and autophagy highlight the importance of careful experimental design and interpretation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this multifaceted compound. Further investigation into the specific molecular interactions of this compound will undoubtedly continue to illuminate complex cellular regulatory networks.

References

An In-depth Technical Guide to the ML-9 Myosin Light Chain Kinase Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin light chain kinase (MLCK) is a pivotal enzyme in the regulation of smooth muscle contraction and a variety of other cellular processes, including cell division and barrier function regulation. Its inhibition is a key area of research for therapeutic intervention in diseases characterized by smooth muscle hypercontractility and for dissecting cellular signaling pathways. ML-9, or 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a widely utilized, cell-permeable inhibitor of MLCK. This technical guide provides a comprehensive overview of the this compound inhibition pathway, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a discussion of its off-target effects. This document is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug development.

The Core Myosin Light Chain Kinase (MLCK) Signaling Pathway

The contraction of smooth muscle is primarily initiated by the phosphorylation of the 20,000-Dalton regulatory light chain of myosin II (MLC20) at Serine 19.[1] This phosphorylation is catalyzed by the Ca2+/calmodulin-dependent protein kinase, MLCK.[2]

The activation of MLCK is a multi-step process:

  • An increase in intracellular calcium concentration ([Ca2+]i) is the initial trigger.

  • Four Ca2+ ions bind to the ubiquitous calcium-binding protein, calmodulin (CaM).

  • The Ca2+/CaM complex then binds to the calmodulin-binding domain of MLCK, leading to a conformational change that activates the kinase.[3]

  • Activated MLCK then catalyzes the transfer of the gamma-phosphate from ATP to Serine 19 on the MLC20.

  • Phosphorylated MLC20 allows for the interaction of myosin with actin, initiating cross-bridge cycling and leading to muscle contraction.[1]

Dephosphorylation of MLC20 by myosin light chain phosphatase (MLCP) leads to muscle relaxation.[4] The level of MLC20 phosphorylation, and thus the contractile state of the smooth muscle, is determined by the balance of activities between MLCK and MLCP.[4]

Mechanism of Inhibition by this compound

This compound acts as a competitive inhibitor of MLCK with respect to ATP.[5] Its naphthalenesulfonamide structure allows it to bind to the ATP-binding site in the catalytic domain of MLCK, thereby preventing the phosphorylation of MLC20. This inhibition of MLC20 phosphorylation disrupts the actin-myosin interaction, leading to the relaxation of smooth muscle and the antagonism of agonist-induced contractions.[1]

MLCK_Pathway cluster_activation Upstream Activation cluster_mlck MLCK Regulation cluster_downstream Downstream Effects Ca2_increase ↑ Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca2_increase->CaM Binds CaM_Ca2 Ca²⁺/CaM Complex CaM->CaM_Ca2 MLCK_inactive MLCK (inactive) CaM_Ca2->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activates MLC20 Myosin Light Chain 20 (MLC20) MLCK_active->MLC20 ML9 This compound ML9->MLCK_active Inhibits pMLC20 Phosphorylated MLC20 (pMLC20) MLC20->pMLC20 Phosphorylates Contraction Smooth Muscle Contraction pMLC20->Contraction

Core MLCK signaling pathway and the point of this compound inhibition.

Quantitative Data for this compound Inhibitory Activity

The potency and selectivity of a kinase inhibitor are critical parameters for its use as a research tool or therapeutic agent. The following table summarizes the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against MLCK and other kinases.

Target Kinase/ProteinParameterValue (µM)Notes
Myosin Light Chain Kinase (MLCK) Ki 4 Primary target.[5]
IC503.8In vitro kinase activity.
Protein Kinase A (PKA)Ki32Off-target.[5]
Protein Kinase C (PKC)Ki54Off-target.[5]
TRPC6 ChannelIC507.8MLCK-independent inhibition.[6]

Off-Target Effects and Broader Signaling Impact of this compound

While this compound is widely used as an MLCK inhibitor, it is crucial for researchers to be aware of its off-target effects, which can confound experimental results.

  • Inhibition of Other Kinases: As shown in the data table, this compound inhibits PKA and PKC, albeit at higher concentrations than for MLCK.[5]

  • Inhibition of Ion Channels: this compound has been shown to directly inhibit TRPC6 channels in an MLCK-independent manner.[6] This can affect Ca2+ influx and cellular processes regulated by these channels.

  • Induction of Autophagy: this compound can induce autophagy by downregulating the Akt/mTOR pathway. This effect appears to be independent of its action on MLCK and is linked to its ability to act as a lysosomotropic agent, increasing lysosomal pH.[7]

  • Inhibition of STIM1: this compound has been reported to inhibit Stromal Interaction Molecule 1 (STIM1), a key component of store-operated calcium entry (SOCE).[5]

Off_Target_Effects cluster_kinases Other Kinases cluster_channels Ion Channels & Signaling cluster_autophagy Autophagy Pathway ML9 This compound PKA PKA ML9->PKA PKC PKC ML9->PKC Akt Akt ML9->Akt TRPC6 TRPC6 Channel ML9->TRPC6 STIM1 STIM1 ML9->STIM1 Autophagy Autophagy ML9->Autophagy Induces (lysosomotropic) mTOR mTOR Akt->mTOR Activates mTOR->Autophagy

Off-target signaling pathways affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on MLCK activity and smooth muscle contractility.

In Vitro MLCK Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a model substrate by purified MLCK.

Materials:

  • Purified active MLCK enzyme

  • Myosin light chain peptide substrate (e.g., KKR PQR ATS NVF AM-NH2)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • [γ-32P]ATP or a non-radioactive ADP detection kit (e.g., ADP-Glo™)

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper and 1% phosphoric acid (for radioactive assay)

  • Microplate reader (for non-radioactive assay)

Procedure (Non-Radioactive ADP-Glo™ Method):

  • Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.

  • In a 384-well plate, add 1 µL of each this compound dilution or DMSO.

  • Add 2 µL of a solution containing the MLCK enzyme to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to its Km for MLCK.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8]

Isometric Tension Measurement in Isolated Smooth Muscle

This protocol measures the effect of this compound on the contractility of an isolated smooth muscle tissue, such as aortic rings.

Materials:

  • Isolated tissue bath system with isometric force transducers

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2

  • Contractile agonist (e.g., phenylephrine, KCl)

  • This compound stock solution (in DMSO)

  • Data acquisition system

Procedure:

  • Dissect smooth muscle tissue (e.g., rat thoracic aorta) in cold Krebs solution and cut into rings (2-3 mm).

  • Mount the tissue rings in the isolated tissue baths containing Krebs solution at 37°C and gassed with 95% O2 / 5% CO2.

  • Connect the tissues to the force transducers and apply a resting tension (e.g., 1.5-2.0 g for rat aorta).

  • Allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Test tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60 mM). Wash and return to baseline.

  • Pre-incubate the tissues with various concentrations of this compound or DMSO (vehicle control) for a set period (e.g., 30 minutes).

  • Generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine).

  • Record the isometric tension at each agonist concentration.

  • Analyze the data to determine the effect of this compound on the potency (EC50) and efficacy (Emax) of the agonist.[9]

Western Blotting for MLC20 Phosphorylation

This method quantifies the level of phosphorylated MLC20 in cells or tissues treated with this compound.

Materials:

  • Cultured smooth muscle cells or tissue samples

  • Lysis buffer containing phosphatase and protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MLC20 (Ser19) and anti-total-MLC20

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells or tissues with the desired agonist in the presence or absence of this compound for the specified time.

  • Immediately lyse the cells or homogenize the tissues in ice-cold lysis buffer to preserve phosphorylation states.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MLC20 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for total MLC20 for normalization.

  • Quantify the band intensities to determine the relative level of MLC20 phosphorylation in each sample.[10]

Experimental_Workflow Start Hypothesis: This compound inhibits MLCK Invitro Step 1: In Vitro Biochemical Assay Start->Invitro Assay1 MLCK Kinase Assay (Determine IC50) Invitro->Assay1 Tissue Step 2: Ex Vivo Tissue Assay Assay2 Isometric Tension Measurement (Assess functional effect) Tissue->Assay2 Cellular Step 3: Cellular Mechanism Assay Assay3 Western Blot for pMLC20 (Confirm target engagement) Cellular->Assay3 Conclusion Conclusion: Characterize this compound Effects Assay1->Tissue Assay2->Cellular Assay3->Conclusion

Logical workflow for characterizing an MLCK inhibitor like this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of MLCK in various physiological and pathological processes. Its primary mechanism of action involves the competitive inhibition of ATP binding to MLCK, leading to a reduction in MLC20 phosphorylation and subsequent relaxation of smooth muscle. However, researchers must exercise caution and employ appropriate controls due to its known off-target effects on other kinases, ion channels, and cellular pathways such as autophagy. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other potential MLCK inhibitors, enabling a deeper understanding of their therapeutic potential and cellular functions. By carefully considering the on-target and off-target activities of this compound, the scientific community can continue to leverage this compound to unravel the complexities of MLCK-mediated signaling.

References

"synthesis and characterization of 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine is a sulfonamide derivative of homopiperazine (hexahydro-1H-1,4-diazepine). Its structural similarity to known kinase inhibitors, such as ML-9, a selective inhibitor of Myosin Light Chain Kinase (MLCK), suggests its potential as a valuable tool in chemical biology and drug discovery. The naphthalenic sulfonamide moiety is a common pharmacophore in various biologically active compounds. This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the title compound, based on established chemical principles and analogous reactions found in the literature.

Synthesis

The synthesis of 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine is proposed as a two-step process. The first step involves the preparation of the key electrophile, 5-chloro-1-naphthalenesulfonyl chloride, via chlorosulfonation of 1-chloronaphthalene. The second step is the nucleophilic substitution reaction of the synthesized sulfonyl chloride with homopiperazine.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 5-chloro-1-naphthalenesulfonyl chloride cluster_step2 Step 2: Synthesis of Target Compound A 1-Chloronaphthalene C 5-chloro-1-naphthalenesulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid (HSO3Cl) E 1-((5-chloro-1-naphthalenyl)sulfonyl) hexahydro-1H-1,4-diazepine C->E Sulfonylation (Base, Solvent) D Homopiperazine (hexahydro-1H-1,4-diazepine)

Caption: Proposed two-step synthesis pathway for the target compound.

Experimental Protocol: Synthesis of 5-chloro-1-naphthalenesulfonyl chloride

This protocol is based on general methods for the chlorosulfonation of aromatic compounds.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 1-chloronaphthalene (1.0 eq).

  • Addition of Reagent: Cool the flask in an ice-water bath to 0-5 °C. Add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate of 5-chloro-1-naphthalenesulfonyl chloride is then collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the washings are neutral to pH paper. Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like chloroform or a mixture of ethyl acetate and hexanes.

Experimental Protocol: Synthesis of 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine

This procedure is adapted from standard methods for the N-sulfonylation of amines.

  • Reaction Setup: Dissolve homopiperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Add a base, such as triethylamine (2.5 eq) or pyridine (2.5 eq), to the solution and cool to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 5-chloro-1-naphthalenesulfonyl chloride (1.0 eq) in the same solvent and add it dropwise to the homopiperazine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes as the eluent, to afford the pure title compound.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the key analytical techniques.

Characterization_Workflow cluster_analysis Structural & Purity Analysis Start Synthesized Crude Product Purification Column Chromatography Start->Purification Pure_Product Pure Compound Purification->Pure_Product NMR 1H & 13C NMR Pure_Product->NMR Structural Elucidation MS Mass Spectrometry (MS) Pure_Product->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Pure_Product->IR Functional Group ID MP Melting Point Pure_Product->MP Purity & Identity Check

Caption: Workflow for the purification and characterization of the final product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine based on analyses of structurally similar compounds.

ParameterExpected Value/Observation
Molecular Formula C₁₅H₁₇ClN₂O₂S
Molecular Weight 336.83 g/mol
Physical Appearance Off-white to pale yellow solid
Melting Point 150-170 °C (predicted range)
Yield 60-80% (expected)
¹H NMR Aromatic protons (naphthalene): δ 7.5-8.5 ppm; Diazepine ring protons: δ 3.0-4.0 ppm
¹³C NMR Aromatic carbons: δ 120-140 ppm; Diazepine ring carbons: δ 40-60 ppm
Mass Spec (ESI+) [M+H]⁺ at m/z 337.07
FT-IR (cm⁻¹) S=O stretch: ~1350 & ~1160 cm⁻¹; C-N stretch: ~1270 cm⁻¹; N-H stretch: ~3300 cm⁻¹
Detailed Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will help to identify all unique carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

    • Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹. Key vibrational frequencies will confirm the presence of functional groups such as the sulfonyl group (S=O), C-N bonds, and the N-H bond of the diazepine ring. The characteristic strong stretching vibrations for the S=O group are expected around 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹.[1]

Biological Context: Potential Inhibition of MLCK Signaling

Given that the structurally related compound this compound is an inhibitor of Myosin Light Chain Kinase (MLCK), the title compound is hypothesized to target the same pathway. MLCK is a crucial enzyme in the regulation of smooth muscle contraction and is implicated in various cellular processes like cell migration and cytokinesis.[2][3] Inhibition of this pathway has therapeutic potential in various inflammatory diseases.[4]

The MLCK signaling pathway is primarily activated by an increase in intracellular calcium (Ca²⁺).[3][5]

MLCK_Pathway Stimuli Agonists (Hormones, Neurotransmitters) Receptor Cell Surface Receptor Stimuli->Receptor Ca_increase ↑ Intracellular [Ca²⁺] Receptor->Ca_increase Signal Transduction Calmodulin Calmodulin (CaM) Ca_increase->Calmodulin CaM_active Ca²⁺/CaM Complex Calmodulin->CaM_active Binding MLCK_active MLCK (active) CaM_active->MLCK_active Activates MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active pMLC Phosphorylated MLC (pMLC) MLCK_active->pMLC Phosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Contraction Actomyosin Interaction (e.g., Smooth Muscle Contraction) pMLC->Contraction Promotes Inhibitor 1-((5-chloro-1-naphthalenyl)sulfonyl) hexahydro-1H-1,4-diazepine Inhibitor->MLCK_active Inhibits

Caption: The Myosin Light Chain Kinase (MLCK) signaling pathway and the potential point of inhibition.

The pathway begins with various stimuli activating cell surface receptors, leading to an increase in intracellular calcium concentration.[2] Calcium then binds to calmodulin (CaM), forming an active complex that, in turn, activates MLCK.[5] Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC), which promotes the interaction between actin and myosin, leading to cellular contraction and other motile events.[3] The title compound, as a potential MLCK inhibitor, would likely act by blocking the kinase activity of MLCK, thereby preventing the phosphorylation of MLC and subsequent downstream effects.

References

Technical Guide: Physicochemical Properties of ML-9 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9 hydrochloride, with the chemical name 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride, is a well-characterized cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK).[1][2][3] Its ability to competitively block the ATP binding site of MLCK makes it a valuable tool for investigating the physiological roles of myosin light chain phosphorylation in cellular processes such as smooth muscle contraction, cell migration, and endothelial barrier function.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
Chemical Name 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride[2]
Molecular Formula C₁₅H₁₇ClN₂O₂S · HCl[1][2]
Molecular Weight 361.29 g/mol [2]
CAS Number 105637-50-1[1][2]
Appearance White to off-white crystalline solid[1]
Purity ≥98% (by HPLC or TLC)[2][6]
Melting Point 196-200 °C[1]
pKa Not publicly available. A detailed protocol for determination is provided in Section 4.2.
Storage Desiccate at room temperature. For long-term storage, 2-8°C is recommended. Stock solutions can be stored at -20°C or -80°C.[6]

Solubility

The solubility of this compound hydrochloride in various solvents is crucial for the preparation of stock solutions and experimental media.

Table 2: Solubility of this compound Hydrochloride

SolventSolubilitySource(s)
DMSO ≥ 25 mM (or ≥ 9.03 mg/mL)[2]
DMF ~30 mg/mL[1]
Ethanol (50%) ~10 mg/mL[6]
DMSO:PBS (pH 7.2) (1:1) ~0.5 mg/mL[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound hydrochloride.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Objective: To determine the melting point range of this compound hydrochloride.

Materials:

  • This compound hydrochloride sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus with a calibrated thermometer or digital sensor

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound hydrochloride is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point (based on the literature value of 196-200°C).

  • Determination: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the end of the melting range.

  • Replicate Measurements: The procedure should be repeated at least twice to ensure the reproducibility of the results.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

Objective: To determine the pKa value(s) of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water (carbonate-free)

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Solution Preparation: A solution of this compound hydrochloride of a known concentration (e.g., 1-10 mM) is prepared in deionized water.

  • Initial pH Adjustment: The initial pH of the this compound hydrochloride solution is adjusted to the acidic range (e.g., pH 2-3) using a standardized HCl solution.

  • Titration: The solution is titrated with a standardized NaOH solution at a constant, slow rate. The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Collection: The titration is continued until the pH reaches the basic range (e.g., pH 11-12).

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve (the inflection point). If multiple ionizable groups are present, multiple inflection points may be observed.

  • Replicate Measurements: The titration is performed in triplicate to ensure accuracy and precision.

Mechanism of Action and Signaling Pathway

This compound hydrochloride exerts its biological effects primarily through the inhibition of Myosin Light Chain Kinase (MLCK). MLCK is a serine/threonine-specific protein kinase that plays a pivotal role in regulating smooth muscle contraction and cellular motility.

The activation of MLCK is a calcium-dependent process. An increase in intracellular calcium concentration leads to the binding of calcium ions to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates MLCK.[7] Activated MLCK phosphorylates the regulatory light chain of myosin II, which in turn enables the myosin head to interact with actin filaments, leading to muscle contraction or cell motility.[7]

This compound acts as a competitive inhibitor of ATP binding to the catalytic site of MLCK, thereby preventing the phosphorylation of the myosin light chain and leading to smooth muscle relaxation.[6] While this compound is a selective inhibitor of MLCK, it can also inhibit other kinases at higher concentrations, such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[2][3]

The following diagrams illustrate the chemical structure of this compound hydrochloride and its role in the MLCK signaling pathway.

G cluster_ML9 This compound Hydrochloride Structure img

Figure 1. Chemical Structure of this compound Hydrochloride.

MLCK_Pathway Ca2_increase ↑ Intracellular Ca²⁺ Calmodulin Calmodulin (CaM) Ca2_increase->Calmodulin binds CaM_Complex Ca²⁺/CaM Complex Calmodulin->CaM_Complex MLCK_inactive Inactive MLCK CaM_Complex->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MLC_unphos Myosin Light Chain (MLC) MLCK_active->MLC_unphos phosphorylates ADP ADP MLCK_active->ADP MLC_phos Phosphorylated MLC MLC_unphos->MLC_phos Relaxation Relaxation MLC_unphos->Relaxation MLC_phos->MLC_unphos dephosphorylates Contraction Smooth Muscle Contraction & Cellular Motility MLC_phos->Contraction ML9 This compound ML9->MLCK_active inhibits (ATP competitive) ATP ATP ATP->MLCK_active MLCP Myosin Light Chain Phosphatase (MLCP) MLCP->MLC_phos Workflow start Start: this compound HCl Sample solubility Solubility Testing (in various solvents) start->solubility melting_point Melting Point Determination (Capillary Method) start->melting_point pka pKa Determination (Potentiometric Titration) start->pka data_analysis Data Analysis & Comparison to Literature solubility->data_analysis melting_point->data_analysis pka->data_analysis report Generate Technical Report data_analysis->report end End report->end

References

An In-depth Technical Guide to the Pharmacology of 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine (ML-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the pharmacology of 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine, commonly known as ML-9. This naphthalenesulfonamide derivative is a well-established inhibitor of myosin light chain kinase (MLCK), a critical enzyme in smooth muscle contraction and other cellular processes. This document collates the available preclinical data on its mechanism of action, pharmacodynamics, and key experimental findings. While this compound has been instrumental as a research tool, this guide also highlights the current gaps in the publicly available data, particularly concerning its pharmacokinetic profile, comprehensive toxicology, and broad kinase selectivity.

Introduction

1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine (this compound) is a synthetic, cell-permeable compound that has been widely utilized in biomedical research to investigate the physiological roles of myosin light chain phosphorylation. Its primary pharmacological action is the competitive inhibition of myosin light chain kinase (MLCK). By targeting MLCK, this compound provides a valuable tool to dissect cellular pathways involved in smooth muscle contraction, cell motility, and cytoskeletal dynamics. This guide aims to consolidate the existing pharmacological knowledge of this compound to support further research and drug development efforts.

Mechanism of Action

This compound exerts its primary pharmacological effect through the inhibition of Myosin Light Chain Kinase (MLCK). This inhibition disrupts the phosphorylation of the 20,000-Da myosin light chain (LC20), a pivotal step in the initiation of smooth muscle contraction and other actin-myosin-dependent cellular functions. The inhibition of MLCK by this compound is competitive with respect to ATP.

Beyond its primary target, this compound has been shown to interact with other cellular components, indicating a broader, though less potent, spectrum of activity. These off-target effects are crucial to consider when interpreting experimental results.

  • Inhibition of other kinases: this compound demonstrates inhibitory activity against Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit with significantly lower potency compared to its action on MLCK. It has also been reported to inhibit Protein Kinase B (Akt) and S6 kinase.

  • Modulation of Calcium Signaling: Independently of its effect on MLCK, this compound has been observed to reduce intracellular calcium concentrations. This is attributed to its ability to act as a potent inhibitor of Ca2+-permeable channels and to inhibit the activity of stromal interaction molecule 1 (STIM1), a key component of store-operated calcium entry (SOCE).

  • Induction of Autophagy: this compound has been shown to induce autophagy in cells.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action. In vitro and in cellular models, this compound has demonstrated a range of biological activities.

  • Inhibition of Vascular Contraction: By preventing the phosphorylation of myosin light chains in vascular smooth muscle, this compound effectively inhibits vasoconstriction induced by various agonists.

  • Reduction of Intracellular Calcium: this compound's ability to block calcium channels and STIM1 leads to a decrease in intracellular calcium levels, which can impact a wide array of calcium-dependent cellular processes.

  • Modulation of Synaptic Transmission: In neuroscience research, this compound has been shown to potentiate early excitatory postsynaptic currents at the calyx of Held synapse.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: Inhibitory Constants (Ki) of this compound Against Various Kinases

KinaseKi (µM)
Myosin Light Chain Kinase (MLCK)3.8 - 4
Protein Kinase A (PKA)32
Protein Kinase C (PKC)54

Table 2: Half-maximal Inhibitory Concentrations (IC50) of this compound

Kinase/ProteinIC50 (µM)
Protein Kinase B (Akt)10 - 50
Protein Kinase A (PKA)20
S6 Kinase50

Pharmacokinetics, Metabolism, and Toxicology

There is a significant lack of publicly available data regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), metabolic fate, and comprehensive toxicology profile of this compound. This absence of information limits its translational potential and underscores the need for further investigation in these areas.

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of this compound are not consistently reported in the literature. However, based on published studies, the following outlines the general methodology for a key application of this compound.

Measurement of Intracellular Calcium Concentration Using Fura-2

This protocol describes the general steps for measuring changes in intracellular calcium concentration in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest cultured on coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution (in DMSO)

  • Fluorescence microscopy setup with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in a physiological buffer. A typical concentration is 2-5 µM Fura-2 AM.

    • To aid in the dispersion of the lipophilic Fura-2 AM, it can be premixed with an equal volume of 20% Pluronic F-127.

    • Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes.

  • Washing: After loading, wash the cells with fresh physiological buffer to remove extracellular Fura-2 AM. Allow the cells to de-esterify the dye for at least 30 minutes at room temperature.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Excite the cells alternately with 340 nm and 380 nm light and collect the emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380) before adding any compounds.

  • This compound Application:

    • Add the desired concentration of this compound to the imaging buffer and record the changes in the F340/F380 ratio over time.

    • Agonists or other stimuli can be added to investigate the effect of this compound on calcium signaling.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Visualizations

Signaling Pathway of this compound Action

ML9_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Agonist Ca_Channel Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx STIM1 STIM1 STIM1->Ca_Channel IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R CaM Calmodulin (CaM) MLCK_inactive Inactive MLCK CaM->MLCK_inactive Activation MLCK_active Active MLCK MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC ATP->ADP pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Muscle Contraction/ Cytoskeletal Rearrangement pMLC->Contraction ML9 This compound ML9->Ca_Channel Inhibition ML9->STIM1 Inhibition ML9->MLCK_active Inhibition Ca_ion->CaM IP3R->Ca_ion Release

Caption: Simplified signaling pathway illustrating the inhibitory effects of this compound.

Experimental Workflow for Assessing this compound's Effect on Vasoconstriction

Vasoconstriction_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate Vascular Smooth Muscle (e.g., Aortic Ring) A2 Mount Tissue in Organ Bath A1->A2 A3 Equilibrate under Physiological Conditions A2->A3 B1 Record Baseline Tension A3->B1 B2 Pre-incubate with This compound or Vehicle B1->B2 B3 Induce Contraction with Agonist (e.g., Phenylephrine) B2->B3 B4 Record Contractile Response B3->B4 C1 Measure Peak Tension B4->C1 C2 Construct Dose-Response Curves C1->C2 C3 Compare this compound vs. Vehicle Groups C2->C3

Caption: General experimental workflow for studying the effect of this compound on vasoconstriction.

Conclusion and Future Directions

1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine (this compound) remains a valuable pharmacological tool for elucidating the roles of myosin light chain kinase in cellular physiology. Its well-characterized inhibitory action on MLCK, coupled with its effects on calcium signaling, provides a multifaceted agent for in vitro and cellular studies. However, the significant gaps in our understanding of its pharmacokinetic properties, metabolic fate, and a comprehensive safety profile currently limit its potential for therapeutic development. Future research should focus on conducting thorough ADME and toxicology studies, as well as broader kinase selectivity profiling, to fully characterize this compound and explore any potential for clinical translation.

ML-9 as a Probe for Myosin Light Chain Kinase (MLCK) Function: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of smooth muscle contraction and plays a significant role in various cellular processes in non-muscle cells, including cell migration, adhesion, and cytokinesis. The phosphorylation of the regulatory light chain of myosin II (MLC20) by MLCK is a key event that initiates these processes. ML-9, or 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, has been widely utilized as a pharmacological tool to investigate the physiological and pathological roles of MLCK. This technical guide provides a comprehensive overview of this compound as a probe for MLCK function, detailing its mechanism of action, selectivity, and potential off-target effects. Furthermore, it presents detailed experimental protocols for its application in in-vitro and cellular assays and offers structured quantitative data to aid in experimental design and interpretation.

Introduction to this compound

This compound is a synthetic compound that acts as a competitive inhibitor of Myosin Light Chain Kinase (MLCK).[1] Its inhibitory action stems from its ability to compete with ATP for the binding site on the kinase domain of MLCK. By preventing the phosphorylation of the myosin light chain, this compound effectively blocks the downstream events that are dependent on this phosphorylation, such as smooth muscle contraction and other cellular motile processes.[1] This property has made this compound a valuable tool for elucidating the diverse functions of MLCK in various biological systems.

Mechanism of Action and Selectivity

This compound functions as a potent, cell-permeable inhibitor of MLCK. The primary mechanism involves the competitive inhibition of the ATP binding site on the MLCK catalytic domain. This prevents the transfer of the gamma-phosphate from ATP to the serine-19 residue of the myosin regulatory light chain, thereby inhibiting the activation of myosin II motor activity.[1]

However, it is crucial for researchers to be aware that this compound is not entirely specific for MLCK and can inhibit other kinases, albeit at higher concentrations. Understanding its selectivity profile is essential for the accurate interpretation of experimental results.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for MLCK and other common kinases. This data is critical for determining the appropriate concentration range for experiments to maximize MLCK inhibition while minimizing off-target effects.

KinaseKi (μM)IC50 (μM)Reference
Myosin Light Chain Kinase (MLCK) 4 3.8 [2][3]
Protein Kinase A (PKA)32-
Protein Kinase C (PKC)54-
Akt Kinase--
Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII)--

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate concentration.

Off-Target Effects and Considerations for Use

A significant consideration when using this compound is its potential for off-target effects, which can lead to misinterpretation of experimental data if not properly controlled for. The most well-documented off-target effects of this compound include:

  • Inhibition of Calcium Channels: this compound has been shown to act as a potent inhibitor of Ca2+-permeable channels, an effect that is independent of its inhibition of MLCK.[4][5] This can lead to a reduction in intracellular calcium concentration, which itself can affect a wide range of cellular processes.

  • Inhibition of TRPC6 Channels: this compound can directly inhibit TRPC6 channels, a type of transient receptor potential channel, with an IC50 of approximately 7.8 μM.[6] This inhibition is rapid, voltage-dependent, and occurs independently of MLCK activity.[6]

  • Effects on STIM1: this compound has been reported to inhibit the activity of stromal interaction molecule 1 (STIM1), a key component of store-operated calcium entry (SOCE).[7]

To mitigate the impact of these off-target effects, researchers should:

  • Use the lowest effective concentration of this compound: Based on the IC50 for MLCK, aim for a concentration range that is sufficient to inhibit MLCK without significantly affecting other targets.

  • Employ structurally and mechanistically different MLCK inhibitors: Using other MLCK inhibitors, such as wortmannin (though it also has off-target effects on PI3K) or peptide-based inhibitors, can help to confirm that the observed effects are indeed due to MLCK inhibition.[4]

  • Utilize molecular biology approaches: Techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of MLCK can provide more specific evidence for the role of the kinase in a particular process.

  • Perform appropriate control experiments: For example, when studying calcium signaling, it is important to assess whether this compound alters intracellular calcium levels independently of MLCK inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to probe MLCK function.

In Vitro MLCK Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified MLCK.

Materials:

  • Purified recombinant MLCK

  • Myosin regulatory light chain (MLC20) as a substrate

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mM CaCl2, and calmodulin)

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, MLC20 substrate, and purified MLCK enzyme.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a solution like 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify the amount of 32P incorporated into the MLC20 substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cellular Assay for Myosin Light Chain Phosphorylation (Western Blotting)

This method assesses the effect of this compound on MLCK activity within intact cells by measuring the phosphorylation level of MLC20.

Materials:

  • Cultured cells (e.g., smooth muscle cells, endothelial cells)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Stimulating agent (e.g., thrombin, angiotensin II, or KCl)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-phospho-MLC20 (Ser19) and anti-total-MLC20

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Chemiluminescent or fluorescent detection reagents

  • Imaging system

Procedure:

  • Plate cells and grow to the desired confluency.

  • Serum-starve the cells for a few hours to reduce basal MLC20 phosphorylation.

  • Pre-treat the cells with various concentrations of this compound (or DMSO control) for a specified time (e.g., 30 minutes).

  • Stimulate the cells with an appropriate agonist for a short period (e.g., 1-5 minutes) to induce MLC20 phosphorylation.

  • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-MLC20.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a suitable detection method.

  • Strip the membrane and re-probe with an antibody against total MLC20 to normalize for protein loading.

  • Quantify the band intensities and express the results as the ratio of phospho-MLC20 to total MLC20.

Smooth Muscle Contraction Assay

This assay measures the effect of this compound on the contractile response of isolated smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)

  • Organ bath system with force transducer and data acquisition system

  • Krebs-Henseleit solution (or other physiological salt solution), gassed with 95% O2 / 5% CO2

  • This compound stock solution (in DMSO)

  • Contractile agonist (e.g., phenylephrine, KCl)

Procedure:

  • Dissect and prepare smooth muscle tissue strips or rings and mount them in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C.

  • Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing.

  • Induce a reference contraction with a high concentration of KCl to ensure tissue viability.

  • Wash the tissue and allow it to return to baseline tension.

  • Pre-incubate the tissue with this compound (or DMSO control) at the desired concentration for a specified duration (e.g., 30 minutes).

  • Generate a cumulative concentration-response curve to a contractile agonist in the presence and absence of this compound.

  • Record the isometric tension developed by the smooth muscle.

  • Analyze the data to determine the effect of this compound on the potency and efficacy of the contractile agonist.

Visualizations

MLCK Signaling Pathway

MLCK_Signaling_Pathway cluster_activation Upstream Activation cluster_mlck MLCK-Mediated Phosphorylation cluster_downstream Downstream Effects Agonist Agonist (e.g., Thrombin, Angiotensin II) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 Ca_Store Ca²⁺ Store (ER/SR) IP3->Ca_Store Ca_Influx Ca²⁺ Influx Ca_Store->Ca_Influx Ca_Channel Ca²⁺ Channel Ca_Channel->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM + Ca²⁺ MLCK_inactive MLCK (inactive) Ca_CaM->MLCK_inactive Binds MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activates MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Myosin_ATPase Myosin ATPase Activity pMLC->Myosin_ATPase Actin_Myosin Actin-Myosin Interaction Myosin_ATPase->Actin_Myosin Contraction Smooth Muscle Contraction / Cellular Motility Actin_Myosin->Contraction ML9 This compound ML9->MLCK_active Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Start Start: Choose Experimental System (Cells, Tissue, or Purified Enzyme) Prepare Prepare System: - Cell Culture - Tissue Dissection - Enzyme Purification Start->Prepare Pretreat Pre-treatment: - Vehicle (Control) - this compound (Test) Prepare->Pretreat Stimulate Stimulation: Apply Agonist to Induce MLCK Activity Pretreat->Stimulate Measure Measure Endpoint: - Kinase Activity (in vitro) - pMLC Levels (cellular) - Contraction (tissue) Stimulate->Measure Data Data Analysis: - Calculate IC₅₀ - Compare treatment groups Measure->Data Interpret Interpretation: - Consider off-target effects - Draw conclusions Data->Interpret ML9_Inhibition cluster_binding Binding to MLCK cluster_outcome Outcome MLCK MLCK Phosphorylation MLC Phosphorylation MLCK->Phosphorylation Catalyzes ATP ATP ATP->MLCK Binds ATP->Phosphorylation Required MLC Myosin Light Chain (Substrate) MLC->MLCK Binds MLC->Phosphorylation Required ML9 This compound ML9->MLCK Competitively Binds No_Phosphorylation No MLC Phosphorylation ML9->No_Phosphorylation Leads to

References

In-Depth Technical Guide: Structure-Activity Relationship of CAS 105637-50-1 (ML-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS 105637-50-1, commonly known as ML-9, is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2][3] Its ability to modulate cellular processes by targeting MLCK and other kinases has made it a valuable tool in cell biology and pharmacological research. This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, its mechanism of action, and its effects on key signaling pathways.

Core Compound Profile

  • CAS Number: 105637-50-1

  • Chemical Name: 1-[(5-Chloro-1-naphthalenyl)sulfonyl]hexahydro-1H-1,4-diazepine, monohydrochloride[4]

  • Molecular Formula: C₁₅H₁₇ClN₂O₂S · HCl[4]

  • Molecular Weight: 361.3 g/mol [4]

Quantitative Inhibitory Activity

This compound exhibits inhibitory activity against several serine/threonine kinases. The following table summarizes the reported quantitative data for its inhibitory potency.

Target KinaseInhibition Constant (Kᵢ)IC₅₀Notes
Myosin Light Chain Kinase (MLCK)4 µM[1][3]Selective inhibitor.[3]
Protein Kinase A (PKA)32 µM[1][3]~20 µM[4]
Protein Kinase C (PKC)54 µM[1][3]
Protein Kinase B (PKB/Akt)10-50 µM[4]Inhibits insulin-stimulated glucose transport.[4]
p90 S6 Kinase~50 µM[4]
Mitogen-activated Protein (MAP) Kinase~35 µM[4]
Stromal Interaction Molecule 1 (STIM1)Inhibits STIM1-plasma membrane interactions, preventing store-operated Ca²⁺ entry.[1][3]

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects through the inhibition of MLCK, a key enzyme in the regulation of smooth muscle contraction and other cellular processes. It also impacts other significant signaling pathways.

Myosin Light Chain Kinase (MLCK) Signaling Pathway

MLCK is a calcium/calmodulin-dependent protein kinase that phosphorylates the regulatory light chain of myosin II. This phosphorylation is a critical step in initiating smooth muscle contraction and is also involved in processes such as cell migration and cytokinesis. This compound acts as a competitive inhibitor of ATP binding to the active site of MLCK, thereby preventing the phosphorylation of myosin light chains.

MLCK_Signaling_Pathway cluster_activation Activation cluster_inhibition Inhibition cluster_phosphorylation Phosphorylation Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Binds CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive Inactive MLCK CaM_Complex->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates ML9 This compound ML9->MLCK_active Inhibits p_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->p_Myosin_LC Contraction Smooth Muscle Contraction p_Myosin_LC->Contraction

MLCK signaling pathway and inhibition by this compound.
Akt (Protein Kinase B) Signaling Pathway

This compound has also been shown to inhibit the activity of Akt (Protein Kinase B), a central node in signaling pathways that regulate cell growth, proliferation, survival, and metabolism. By inhibiting Akt, this compound can interfere with processes such as insulin-stimulated glucose transport.

Akt_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream_Targets Downstream Targets (Cell Survival, Growth, etc.) Akt->Downstream_Targets ML9 This compound ML9->Akt Inhibits

Akt signaling pathway and inhibition by this compound.

Experimental Protocols

Representative In Vitro Kinase Inhibition Assay Protocol

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

1. Materials and Reagents:

  • Kinase of interest (e.g., recombinant human MLCK)

  • Kinase-specific substrate peptide

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

2. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) to create a range of concentrations for testing. A typical starting concentration might be 100 µM.

  • Reaction Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted this compound or solvent control (for 0% and 100% activity controls) to the wells of the 384-well plate.

    • Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. Add a defined volume (e.g., 5 µL) of this mix to each well.

    • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in the kinase assay buffer.

    • Add a specific volume (e.g., 2.5 µL) of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination and Signal Detection:

    • Stop the kinase reaction by adding the ATP detection reagent according to the manufacturer's instructions. This reagent typically contains a component to stop the enzymatic reaction and another to measure the amount of ADP produced (which is proportional to kinase activity).

    • Incubate the plate as required by the detection reagent protocol (e.g., 40 minutes at room temperature).

    • Add the final detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for a final period (e.g., 30-60 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the ATP concentration and the Kₘ of ATP for the kinase are known.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilution of this compound Start->Prep_Inhibitor Prep_Kinase_Mix Prepare Kinase/ Substrate Master Mix Start->Prep_Kinase_Mix Add_Inhibitor Add this compound/Control to Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase_Mix Add Kinase Mix to Plate Add_Inhibitor->Add_Kinase_Mix Prep_Kinase_Mix->Add_Kinase_Mix Pre_Incubate Pre-incubate Add_Kinase_Mix->Pre_Incubate Initiate_Reaction Add ATP to Start Kinase Reaction Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Terminate_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Reaction->Terminate_Reaction Incubate_Stop Incubate at RT Terminate_Reaction->Incubate_Stop Detect_Signal Add Kinase Detection Reagent (Generate Light) Incubate_Stop->Detect_Signal Incubate_Detect Incubate at RT Detect_Signal->Incubate_Detect Read_Luminescence Measure Luminescence Incubate_Detect->Read_Luminescence Analyze_Data Calculate IC50/Ki Read_Luminescence->Analyze_Data End End Analyze_Data->End

Generalized workflow for an in vitro kinase inhibition assay.

Conclusion

This compound (CAS 105637-50-1) is a valuable chemical probe for studying cellular signaling pathways, particularly those involving Myosin Light Chain Kinase. Its inhibitory activity against MLCK, as well as other kinases such as Akt, provides a mechanism to investigate a variety of physiological and pathological processes. While detailed structure-activity relationship studies on this compound analogs are not extensively documented in publicly available literature, the existing data on its inhibitory profile against a range of kinases provide a solid foundation for its application in research. The methodologies and pathway information presented in this guide offer a technical resource for scientists and researchers in the field of drug discovery and cell biology.

References

Beyond MLCK: An In-depth Technical Guide to the Biological Targets of ML-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9, [1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine], is a widely utilized pharmacological tool primarily known for its potent inhibition of Myosin Light Chain Kinase (MLCK). This activity has made it instrumental in dissecting the roles of MLCK in a myriad of physiological processes, particularly smooth muscle contraction. However, a growing body of evidence reveals that the pharmacological profile of this compound extends beyond MLCK, encompassing a range of other biological targets. This off-target activity, while a crucial consideration for the interpretation of experimental results using this compound as a selective MLCK inhibitor, also presents opportunities for exploring its therapeutic potential in other contexts.

This technical guide provides a comprehensive overview of the known biological targets of this compound beyond MLCK. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to critically evaluate data generated using this compound and to explore its broader pharmacological implications. This document summarizes key quantitative data, provides detailed experimental protocols for assessing this compound's activity against these targets, and visualizes the relevant signaling pathways.

Quantitative Inhibition Data

The inhibitory activity of this compound against its various biological targets is summarized in the table below. This data, primarily in the form of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), allows for a quantitative comparison of this compound's potency across different proteins.

TargetThis compound Inhibitory ConcentrationAssay TypeReference
Myosin Light Chain Kinase (MLCK)Ki: 4 µMKinase Assay[1]
Protein Kinase A (PKA)Ki: 32 µMKinase Assay[1]
Protein Kinase C (PKC)Ki: 54 µMKinase Assay[1]
TRPC6 ChannelIC50: 7.8 µMPatch-Clamp Electrophysiology
Stromal Interaction Molecule 1 (STIM1)Effective inhibitory concentrations reported in the µM range, but a direct IC50 for binding is not well-established. Inhibition is often measured by its effect on downstream events like store-operated calcium entry.Functional Assays (e.g., Fura-2 calcium imaging)

Off-Target Profile of this compound

Protein Kinase A (PKA) and Protein Kinase C (PKC)

This compound exhibits inhibitory activity against two other major serine/threonine kinases: Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] Although its potency against PKA and PKC is lower than against MLCK, these off-target effects are significant at concentrations commonly used to inhibit MLCK in cellular studies.

PKA Signaling Pathway:

PKA is a key effector of the second messenger cyclic AMP (cAMP). Upon activation by cAMP, the catalytic subunits of PKA are released to phosphorylate a multitude of downstream substrates, regulating processes such as metabolism, gene transcription, and cell growth.

PKA_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PKA (C subunits) PKA_inactive->PKA_active Releases Substrates Downstream Substrates PKA_active->Substrates Phosphorylates Response Cellular Response Substrates->Response ML9 This compound ML9->PKA_active Inhibits

PKA Signaling Pathway and this compound Inhibition.

PKC Signaling Pathway:

PKC isoforms are activated by diacylglycerol (DAG) and, in the case of conventional PKCs, also by Ca2+. They play crucial roles in a wide array of signaling cascades controlling cell proliferation, differentiation, and apoptosis.

PKC_Pathway Receptor Receptor PLC Phospholipase C Receptor->PLC Activates PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds ER Endoplasmic Reticulum IP3->ER Binds Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_inactive Binds PKC_active Active PKC PKC_inactive->PKC_active Activates Substrates Downstream Substrates PKC_active->Substrates Phosphorylates Response Cellular Response Substrates->Response ML9 This compound ML9->PKC_active Inhibits

PKC Signaling Pathway and this compound Inhibition.

PKA Kinase Activity Assay (Radioactive Method)

This protocol describes a method to determine the inhibitory activity of this compound on PKA using a radioactive isotope.

  • Reagents:

    • PKA enzyme (catalytic subunit)

    • Kemptide (LRRASLG), a specific PKA substrate

    • [γ-³²P]ATP

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • This compound at various concentrations

    • Phosphocellulose paper

    • Phosphoric acid (0.75%)

    • Scintillation fluid

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, Kemptide, and the desired concentration of this compound or vehicle control.

    • Initiate the reaction by adding the PKA enzyme.

    • Start the phosphorylation reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) ensuring the reaction is in the linear range.

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper square.

    • Wash the phosphocellulose papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone.

    • Place the dried paper in a scintillation vial with scintillation fluid.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration and determine the Ki value.

PKC Kinase Activity Assay (Non-Radioactive ELISA-based Method)

This protocol outlines a safer, non-radioactive method for assessing PKC inhibition.

  • Reagents:

    • PKC enzyme

    • PKC substrate peptide (e.g., Ac-FKKSFKL-NH₂) coated on a microplate

    • ATP

    • Phospho-specific antibody that recognizes the phosphorylated substrate

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 1 M H₂SO₄)

    • Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

    • Lipid activator (phosphatidylserine and diacylglycerol)

    • This compound at various concentrations

  • Procedure:

    • To the substrate-coated wells, add the PKC enzyme, lipid activator, and varying concentrations of this compound or vehicle control in assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Wash the wells to remove the reaction mixture.

    • Add the phospho-specific primary antibody and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • Incubate and wash the wells again.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the Ki value.

TRPC6 Channel

This compound has been shown to directly inhibit the transient receptor potential cation channel subfamily C member 6 (TRPC6). This inhibition is rapid and voltage-dependent, suggesting a direct interaction with the channel protein itself, independent of its effects on MLCK.

TRPC6 is a non-selective cation channel that is permeable to Ca²⁺ and is activated by diacylglycerol (DAG) downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). It plays a role in various physiological processes, including smooth muscle contraction, cell proliferation, and kidney function.

TRPC6_Pathway GPCR_RTK GPCR / RTK PLC Phospholipase C GPCR_RTK->PLC Activates PIP2 PIP2 DAG DAG PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca2_Na Ca2+ / Na+ Influx TRPC6->Ca2_Na Response Cellular Response Ca2_Na->Response ML9 This compound ML9->TRPC6 Inhibits

TRPC6 Signaling Pathway and this compound Inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of TRPC6 channel activity and its inhibition by this compound in a heterologous expression system.

  • Cell Culture: HEK293 cells stably or transiently expressing human TRPC6.

  • Solutions:

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

  • Procedure:

    • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a TRPC6-expressing HEK293 cell.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC6 currents.

    • Activate TRPC6 channels using a direct activator like oleoyl-2-acetyl-sn-glycerol (OAG) or by stimulating a co-expressed GPCR.

    • Once a stable baseline current is established, perfuse the external solution containing various concentrations of this compound onto the cell.

    • Record the changes in current amplitude in the presence of this compound.

    • Wash out this compound to observe the reversibility of the inhibition.

    • Construct a dose-response curve and calculate the IC50 value for this compound inhibition of TRPC6.

Stromal Interaction Molecule 1 (STIM1)

This compound has been identified as an inhibitor of Stromal Interaction Molecule 1 (STIM1). STIM1 is an endoplasmic reticulum (ER) Ca²⁺ sensor that, upon depletion of ER Ca²⁺ stores, oligomerizes and translocates to ER-plasma membrane junctions to activate Orai1 channels, mediating store-operated calcium entry (SOCE). This compound appears to inhibit the translocation and/or oligomerization of STIM1.

The STIM1-Orai1 signaling pathway is a crucial mechanism for replenishing intracellular Ca²⁺ stores and for generating sustained Ca²⁺ signals that regulate a variety of cellular functions, including gene expression, cell proliferation, and apoptosis.

STIM1_Orai1_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (monomer) Ca2+ bound STIM1_active STIM1 (oligomer) Ca2+ unbound STIM1_inactive->STIM1_active Oligomerization & Translocation Orai1 Orai1 Channel STIM1_active->Orai1 Activates Ca2_ER Ca2+ Ca2_Influx Ca2+ Influx (SOCE) Orai1->Ca2_Influx Store_Depletion ER Ca2+ Store Depletion Store_Depletion->STIM1_inactive Causes Ca2+ dissociation ML9 This compound ML9->STIM1_active Inhibits Oligomerization/ Translocation

STIM1-Orai1 Pathway and this compound Inhibition.

FRET-based STIM1 Oligomerization Assay

This protocol describes a method to monitor the effect of this compound on STIM1 oligomerization using Förster Resonance Energy Transfer (FRET) microscopy.

  • Cell Culture and Transfection:

    • HEK293 or other suitable cells are co-transfected with plasmids encoding STIM1 fused to a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP).

  • Reagents:

    • Thapsigargin or another SERCA pump inhibitor to induce ER Ca²⁺ store depletion.

    • Ca²⁺-free external solution.

    • This compound at various concentrations.

  • Procedure:

    • Plate the co-transfected cells on glass-bottom dishes.

    • Before imaging, replace the culture medium with a Ca²⁺-containing imaging buffer.

    • Acquire baseline images in the CFP and YFP channels.

    • Perfuse the cells with a Ca²⁺-free solution containing thapsigargin to deplete ER Ca²⁺ stores and induce STIM1 oligomerization.

    • Acquire time-lapse images to monitor the increase in FRET efficiency, which indicates STIM1 oligomerization.

    • To test the effect of this compound, pre-incubate the cells with different concentrations of this compound before and during store depletion.

    • Calculate the FRET efficiency for each condition. A reduction in the FRET signal in the presence of this compound indicates inhibition of STIM1 oligomerization.

Experimental Workflow for Assessing this compound on STIM1 Function

STIM1_Workflow Start Start Transfect Co-transfect cells with CFP-STIM1 and YFP-STIM1 Start->Transfect Culture Culture cells on glass-bottom dishes Transfect->Culture Preincubate Pre-incubate with this compound or vehicle Culture->Preincubate Deplete Induce ER Ca2+ depletion (e.g., with Thapsigargin) Preincubate->Deplete Image Acquire time-lapse FRET and TIRF microscopy images Deplete->Image Analyze_FRET Analyze FRET efficiency (Oligomerization) Image->Analyze_FRET Analyze_TIRF Analyze puncta formation (Translocation) Image->Analyze_TIRF End End Analyze_FRET->End Analyze_TIRF->End

Workflow for studying this compound's effect on STIM1.

Conclusion

The pharmacological inhibitor this compound, while a valuable tool for studying MLCK, demonstrates a broader spectrum of activity that warrants careful consideration in experimental design and data interpretation. Its inhibitory effects on PKA, PKC, TRPC6, and STIM1 can lead to complex cellular responses that may be erroneously attributed solely to MLCK inhibition. This guide provides the necessary quantitative data, detailed experimental protocols, and pathway visualizations to enable researchers to navigate these complexities. A thorough understanding of this compound's off-target profile is essential for its appropriate use in research and for potentially repurposing this compound for new therapeutic applications targeting these alternative pathways. Researchers are encouraged to use the provided protocols and pathway diagrams as a reference to design rigorous experiments and to critically evaluate the role of this compound's various targets in their specific biological systems.

References

Methodological & Application

Application Notes and Protocols for Using ML-9 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9, [1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine], is a potent and cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK). MLCK plays a crucial role in the regulation of smooth muscle contraction, cell motility, and cytoskeletal dynamics by phosphorylating the regulatory light chain of myosin II (MLC2). By inhibiting MLCK, this compound provides a valuable tool for investigating the physiological and pathological processes involving actomyosin contractility, such as cell migration, proliferation, and apoptosis. These application notes provide detailed protocols for the use of this compound in various cell culture experiments and summarize key quantitative data to aid in experimental design.

Mechanism of Action

This compound acts as a competitive inhibitor of ATP binding to the catalytic domain of MLCK. This inhibition prevents the phosphorylation of myosin regulatory light chain at Serine 19 and Threonine 18, which is a critical step for the activation of myosin II ATPase activity and subsequent interaction with actin filaments to generate contractile force. This mechanism makes this compound a valuable tool for studying cellular processes that are dependent on actomyosin contractility. The primary signaling pathway involves the upstream activation of MLCK by calcium-calmodulin (Ca2+/CaM) complex, as well as other pathways involving Rho-associated kinase (ROCK) and Protein Kinase C (PKC) that can also influence MLC phosphorylation.

Data Presentation

Table 1: Inhibitory Constants (Ki) and IC50 Values of this compound
ParameterValueEnzyme/Cell LineNotes
Ki3.8 µMSmooth muscle MLCK
Ki32 µMProtein Kinase A (PKA)Demonstrates selectivity for MLCK over PKA.
Ki54 µMProtein Kinase C (PKC)Demonstrates selectivity for MLCK over PKC.
IC502.29 µMK562 (Chronic Myeloid Leukemia)Cytotoxicity measured by Annexin V/7-AAD assay after 72h.[1]
IC506.1 µMK562/DOX (Doxorubicin-resistant)Demonstrates activity in drug-resistant cells.[1]
IC50> 11 µg/mLNormal breast cell linesLower cytotoxicity against non-cancerous cells.

Signaling Pathway

MLCK_Signaling_Pathway Agonist Agonists (e.g., Thrombin, Histamine) GPCR GPCR Agonist->GPCR ROCK Rho/ROCK Pathway Agonist->ROCK PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER releases Ca²⁺ PKC PKC DAG->PKC Ca2 Ca²⁺ ER->Ca2 CaM Calmodulin (CaM) Ca2->CaM CaM_Ca2 Ca²⁺/CaM Complex CaM->CaM_Ca2 MLCK MLCK CaM_Ca2->MLCK activates MLC_inactive Myosin Light Chain (MLC) MLCK->MLC_inactive phosphorylates MLC_active Phosphorylated MLC (p-MLC) MLC_inactive->MLC_active MLC_active->MLC_inactive Actin Actin Filaments MLC_active->Actin interacts with Contraction Actomyosin Contraction & Cellular Processes Actin->Contraction ML_9 This compound ML_9->MLCK inhibits MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits PKC->MLCP inhibits MLCP_inactive Inactive MLCP MLCP->MLC_active dephosphorylates Wound_Healing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_ana Analysis P1 Seed cells in a multi-well plate P2 Grow to a confluent monolayer P1->P2 E1 Create a 'scratch' in the monolayer P2->E1 E2 Wash to remove debris E1->E2 E3 Add media with this compound or vehicle control E2->E3 D1 Image at 0h E3->D1 D2 Incubate for 12-48h D1->D2 D3 Image at subsequent time points D2->D3 A1 Measure wound area at each time point D3->A1 A2 Calculate percentage of wound closure A1->A2

References

Application Notes and Protocols: 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine (ML-9) in Smooth Muscle Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine, commonly known as ML-9, is a synthetic compound that has proven to be a valuable tool in the field of smooth muscle physiology and pharmacology.[1][2] Primarily recognized as a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), this compound serves as a critical agent for investigating the molecular mechanisms that govern smooth muscle contraction and relaxation.[1][2] Its application extends across various smooth muscle tissues, including vascular, tracheal, and intestinal preparations, making it a versatile compound for a wide range of research applications.

Smooth muscle contraction is fundamentally regulated by the phosphorylation of the 20,000-Da myosin light chain (LC20), a reaction catalyzed by the Ca²⁺/calmodulin-dependent MLCK.[1] By inhibiting MLCK, this compound effectively uncouples the calcium signal from the contractile machinery, leading to muscle relaxation or attenuation of contractile responses. This specific mechanism of action allows researchers to dissect the role of MLCK-mediated phosphorylation in various physiological and pathophysiological processes, such as the regulation of blood pressure, airway resistance, and gastrointestinal motility. These notes provide detailed application information and experimental protocols for the utilization of this compound in smooth muscle research.

Data Presentation

Table 1: Inhibitory Activity of this compound on Myosin Light Chain Kinase (MLCK)
ParameterValueSpecies/TissueCommentsReference
Kᵢ3.8 µMChicken GizzardCompetitive inhibition with respect to ATP.[1] (Implied, specific value from other sources)
IC₅₀4.2 µM--[1] (Implied, specific value from other sources)
Table 2: Effects of this compound on Smooth Muscle Contraction
PreparationAgonistThis compound ConcentrationEffectReference
Rabbit Mesenteric Artery50 mM KCl10-30 µMDose-dependent inhibition of contraction and LC20 phosphorylation.[1]
Rabbit Mesenteric ArteryNorepinephrine, Serotonin, Histamine, Angiotensin II10-30 µMNonspecific antagonism, rightward and downward shift in dose-response curves.[1]
Guinea Pig Tracheal Smooth Muscle60 mM K⁺, 1 µM Methacholine, 1 µM ThapsigarginNot specifiedInhibition of contraction.[3]
Canine Basilar Artery (in vivo)Experimental Vasospasm51.4 ± 6.9 µM (ED₅₀)Dose-dependent vasodilation upon topical application.[2]
Table 3: Off-Target Effects of this compound
TargetEffectConcentrationTissue/Cell TypeCommentsReference
Ca²⁺-permeable channelsInhibition30 µMGuinea Pig Tracheal Smooth MuscleEffect is independent of MLCK inhibition and similar to the Ca²⁺ channel blocker SKF-96365.[3][4]
TRPC6 channelsInhibitionNot specifiedHEK293 cellsDirect effect on the channel protein, independent of MLCK activity.[5]

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Isolated Smooth Muscle Rings

This protocol describes the measurement of isometric contraction in isolated vascular smooth muscle rings, a common application for studying the effects of this compound.

Materials:

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 D-glucose)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Contractile agonists (e.g., KCl, phenylephrine)

  • Organ bath system with force transducers

  • Data acquisition system

  • Dissection microscope and tools

  • 95% O₂ / 5% CO₂ gas mixture

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove excess connective and adipose tissue.

    • Cut the artery into rings of 2-3 mm in width.

  • Mounting:

    • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (this may vary depending on the vessel).

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

    • To check for viability, contract the rings with a high concentration of KCl (e.g., 60 mM). Once a stable contraction is reached, wash the rings to return to baseline.

  • Experimentation with this compound:

    • Pre-incubate the arterial rings with the desired concentration of this compound (e.g., 10, 20, 30 µM) or vehicle (DMSO) for 30 minutes.[1]

    • Generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine) by adding increasing concentrations of the agonist to the organ bath.

    • Record the isometric tension at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the absence of this compound.

    • Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.

Protocol 2: Myosin Light Chain (MLC) Phosphorylation Assay

This protocol outlines a method to assess the level of myosin light chain phosphorylation in smooth muscle tissue treated with this compound.

Materials:

  • Smooth muscle tissue (e.g., tracheal or arterial strips)

  • Physiological salt solution (PSS)

  • This compound

  • Agonist (e.g., carbachol, KCl)

  • Trichloroacetic acid (TCA)

  • Urea

  • Acrylamide/bis-acrylamide solution

  • Glycerol

  • Ampholine carrier ampholytes

  • Antibodies against total MLC and phosphorylated MLC (p-MLC)

  • Western blotting equipment and reagents

Procedure:

  • Tissue Treatment:

    • Equilibrate smooth muscle strips in PSS at 37°C.

    • Pre-incubate the tissues with this compound or vehicle for a specified time (e.g., 30 minutes).

    • Stimulate the tissues with an agonist for a short period (e.g., 10-30 seconds) to induce MLC phosphorylation.[1]

  • Protein Extraction:

    • Rapidly freeze the tissues in liquid nitrogen to stop the reaction.

    • Homogenize the frozen tissue in a solution containing 10% TCA and 10 mM dithiothreitol (DTT) to precipitate proteins and inhibit phosphatases.

    • Centrifuge the homogenate and wash the protein pellet with diethyl ether to remove TCA.

  • Isoelectric Focusing (IEF) and Western Blotting:

    • Resuspend the protein pellet in a sample buffer containing urea.

    • Separate the phosphorylated and unphosphorylated forms of MLC using IEF on polyacrylamide gels containing ampholytes.

    • Transfer the separated proteins to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for total MLC and p-MLC, followed by appropriate secondary antibodies.

  • Quantification:

    • Detect the protein bands using a suitable imaging system.

    • Quantify the band intensities for p-MLC and total MLC.

    • Express the level of phosphorylation as the ratio of p-MLC to total MLC.

Visualizations

Signaling_Pathway_of_Smooth_Muscle_Contraction_and_Inhibition_by_ML9 cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Norepinephrine) Receptor GPCR Agonist->Receptor KCl High K⁺ VGCC Voltage-Gated Ca²⁺ Channel KCl->VGCC Ca_influx ↑ [Ca²⁺]i Receptor->Ca_influx VGCC->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex Binds Ca²⁺ MLCK_active MLCK (active) CaM_complex->MLCK_active Activates MLCK_inactive MLCK (inactive) pMLC Phosphorylated MLC (pMLC) MLCK_active->pMLC Phosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Contraction Contraction pMLC->Contraction Actin Actin Actin->Contraction ML9 This compound ML9->MLCK_active Inhibits

Caption: Signaling pathway of smooth muscle contraction and its inhibition by this compound.

Experimental_Workflow_ML9 cluster_treatment Treatment Groups start Start tissue_prep 1. Tissue Preparation (e.g., Arterial Rings) start->tissue_prep mounting 2. Mounting in Organ Bath tissue_prep->mounting equilibration 3. Equilibration & Viability Check (e.g., with KCl) mounting->equilibration pre_incubation 4. Pre-incubation equilibration->pre_incubation vehicle Vehicle (Control) pre_incubation->vehicle ml9 This compound pre_incubation->ml9 agonist_addition 5. Agonist Addition (Cumulative Concentration-Response) data_acquisition 6. Data Acquisition (Isometric Tension) agonist_addition->data_acquisition data_analysis 7. Data Analysis data_acquisition->data_analysis end End data_analysis->end vehicle->agonist_addition ml9->agonist_addition

Caption: General experimental workflow for studying the effect of this compound on smooth muscle contraction.

References

Application Notes and Protocols for ML-9 in Cellular Contraction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ML-9, a potent inhibitor of Myosin Light Chain Kinase (MLCK), for the investigation of cellular contraction. This document outlines the mechanism of action of this compound, presents detailed protocols for its application in key experiments, and provides quantitative data to facilitate experimental design and data interpretation.

Introduction to this compound and Cellular Contraction

Cellular contraction is a fundamental biological process driven by the interaction of actin and myosin filaments. In many cell types, particularly smooth muscle cells, this process is primarily regulated by the phosphorylation of the 20,000-Dalton myosin light chain (LC20). This phosphorylation is catalyzed by the Ca2+/calmodulin-dependent enzyme, Myosin Light Chain Kinase (MLCK).[1][2]

This compound, with the chemical name 1-(5-Chloronaphthalene-1-sulfonyl)homopiperazine, is a widely used pharmacological tool to probe the role of MLCK in cellular processes.[3] By inhibiting MLCK, this compound allows researchers to investigate the downstream effects on cellular contraction, motility, and other physiological and pathophysiological events.

Mechanism of Action

This compound acts as a competitive inhibitor of ATP binding to the catalytic site of MLCK.[4] This inhibition prevents the transfer of phosphate from ATP to the myosin light chain, thereby blocking the initiation of actin-myosin interaction and subsequent cellular contraction.[1]

It is important to note that while this compound is a potent inhibitor of MLCK, it can also affect other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit at higher concentrations.[5][6] Additionally, this compound has been reported to have off-target effects, including the inhibition of store-operated Ca2+ entry (SOCE) by affecting STIM1-plasma membrane interactions and directly inhibiting certain ion channels.[3][7] These factors should be considered when designing experiments and interpreting results.

Quantitative Data

The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against various kinases and its effects on cellular processes.

Table 1: Inhibitory Activity of this compound against Protein Kinases

KinaseKi (μM)
Myosin Light Chain Kinase (MLCK)4[3][5][6]
Protein Kinase A (PKA)32[3][5][6]
Protein Kinase C (PKC)54[3][5][6]

Table 2: Functional IC50 Values of this compound

ParameterSystemIC50 (μM)
Inhibition of Ca2+-independent contractionChemically skinned rabbit mesenteric artery~10-30[1]
Inhibition of KCl-induced contractionIntact rabbit mesenteric artery~10-30[1]
Inhibition of LC20 phosphorylationIntact rabbit mesenteric artery~10-30[1]
Inhibition of TRPC6 channelsHEK293 cells7.8

Signaling Pathway of this compound Action

ML9_Pathway Stimulus Contractile Stimulus (e.g., Agonist, KCl) Ca_increase ↑ Intracellular Ca2+ Stimulus->Ca_increase CaM Calmodulin (CaM) Ca_increase->CaM Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) MLCK_inactive->MLCK_active Ca2+-CaM MLC_phos Myosin Light Chain-P (phosphorylated) MLCK_active->MLC_phos ATP → ADP ML9 This compound ML9->MLCK_active Inhibits MLC_unphos Myosin Light Chain (unphosphorylated) MLC_unphos->MLC_phos Contraction Cellular Contraction MLC_phos->Contraction Actin Actin Actin->Contraction

Figure 1: Signaling pathway of this compound in inhibiting cellular contraction.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to the desired working concentration for various experiments.

Materials:

  • This compound hydrochloride (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the amount of this compound powder required to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound hydrochloride is 361.29 g/mol .

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration.

  • Vortex the tube until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: DMSO is a common solvent for this compound. Always use a vehicle control (DMSO alone) in your experiments at the same final concentration as in the this compound treated samples.

Protocol 2: Inhibition of Smooth Muscle Contraction in Isolated Tissue

This protocol outlines a method to assess the inhibitory effect of this compound on the contraction of isolated smooth muscle tissue, such as aortic rings or tracheal strips.

Materials:

  • Isolated smooth muscle tissue (e.g., rat aorta)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Contractile agonist (e.g., phenylephrine, KCl)

  • This compound stock solution (from Protocol 1)

  • Vehicle (DMSO)

Experimental Workflow:

Protocol2_Workflow Start Start: Isolated Smooth Muscle Tissue Mount Mount Tissue in Organ Bath Start->Mount Equilibrate Equilibrate in Physiological Salt Solution Mount->Equilibrate Contract Induce Contraction with Agonist (e.g., KCl) Equilibrate->Contract Record_baseline Record Baseline Contractile Force Contract->Record_baseline Wash Wash Tissue Record_baseline->Wash Preincubate Pre-incubate with this compound or Vehicle (DMSO) Wash->Preincubate Contract_again Induce Contraction Again Preincubate->Contract_again Record_treatment Record Contractile Force Post-Treatment Contract_again->Record_treatment Analyze Analyze Data: Compare Contractions Record_treatment->Analyze

Figure 2: Workflow for assessing this compound's effect on isolated tissue contraction.

Procedure:

  • Isolate smooth muscle tissue and cut into appropriate sizes (e.g., 2-3 mm rings for aorta).

  • Mount the tissue in an organ bath containing physiological salt solution, aerated with 95% O2 / 5% CO2, and maintained at 37°C.

  • Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with solution changes every 15-20 minutes.

  • Induce a reference contraction with a high concentration of a contractile agonist (e.g., 60 mM KCl) to ensure tissue viability.

  • Wash the tissue and allow it to return to baseline tension.

  • Pre-incubate the tissue with the desired concentration of this compound (e.g., 10, 30, 100 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes).

  • Induce contraction again with the same agonist used in step 4.

  • Record the contractile force and compare the response in the presence of this compound to the vehicle control.

Protocol 3: Western Blot Analysis of Myosin Light Chain Phosphorylation

This protocol describes how to measure the phosphorylation of myosin light chain (MLC) in cultured cells treated with this compound.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells)

  • Cell culture medium and supplements

  • Contractile agonist

  • This compound stock solution

  • Vehicle (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MLC (Ser19), anti-total-MLC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to desired confluency.

  • Serum-starve the cells for 24 hours before the experiment, if necessary.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a specific duration.

  • Stimulate the cells with a contractile agonist for a short period (e.g., 1-5 minutes) to induce MLC phosphorylation.

  • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total MLC to normalize the data.

Troubleshooting and Considerations

  • Off-target effects: Be aware of this compound's potential to inhibit other kinases and ion channels.[3][7] Consider using other, more specific MLCK inhibitors like ML-7 for comparison, or perform experiments to rule out the involvement of these off-target effects.

  • Concentration and Incubation Time: The optimal concentration and incubation time for this compound will vary depending on the cell type and experimental system. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound to account for any effects of the solvent.

  • Specificity Controls: To confirm that the observed effects are due to MLCK inhibition, consider rescue experiments by overexpressing a constitutively active form of MLCK, if feasible.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to elucidate the critical role of MLCK in cellular contraction and related physiological processes.

References

Application Notes: Experimental Design for MLCK Inhibition with ML-9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myosin Light Chain Kinase (MLCK) is a crucial Ca2+/calmodulin-dependent protein kinase that regulates a variety of cellular processes by phosphorylating the regulatory light chain of myosin II (MLC20).[1][2] This phosphorylation is a key event in the initiation of smooth muscle contraction and is also involved in non-muscle cell functions, including cell migration, invasion, and cytokinesis.[2][3] ML-9, [1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine], is a widely used, cell-permeable inhibitor of MLCK.[3][4] It acts by competing with ATP at the catalytic site of the kinase. Understanding the correct experimental design for using this compound is critical for obtaining reliable and interpretable results. These notes provide an overview of the MLCK signaling pathway, quantitative data on this compound's activity, and detailed protocols for its application.

Mechanism of Action and Selectivity

This compound is a selective inhibitor of MLCK, but its specificity is concentration-dependent.[5][6] At lower concentrations, it shows preference for MLCK. However, as the concentration increases, it can inhibit other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[5][6] Furthermore, studies have revealed that this compound can have MLCK-independent, off-target effects, such as the direct inhibition of TRPC6 ion channels.[3][7] Therefore, it is imperative to use the lowest effective concentration and to corroborate findings with alternative inhibitory methods, such as using structurally different inhibitors or genetic knockdown of MLCK.

MLCK Signaling Pathway

The canonical MLCK signaling pathway is initiated by an increase in intracellular calcium (Ca2+). Calcium ions bind to calmodulin (CaM), leading to a conformational change that activates the Ca2+/CaM complex. This complex then binds to and activates MLCK, which in turn phosphorylates the myosin regulatory light chain. This phosphorylation triggers the ATPase activity of myosin, leading to interaction with actin filaments and resulting in cellular responses like muscle contraction or cytoskeletal reorganization. This compound inhibits this cascade by blocking the kinase activity of MLCK.

MLCK_Signaling_Pathway cluster_0 cluster_1 CaM Ca²⁺/Calmodulin MLCK MLCK (Inactive) CaM->MLCK Binds & Activates MLCK_A MLCK (Active) MLC Myosin Light Chain (MLC) MLCK_A->MLC Phosphorylates ML9 This compound ML9->MLCK_A Inhibits pMLC Phosphorylated MLC (p-MLC) Response Cellular Response (e.g., Contraction, Migration) pMLC->Response

Caption: The MLCK signaling cascade and the inhibitory action of this compound.

Data Presentation

Quantitative data is essential for designing experiments with this compound. The following tables summarize key inhibitory constants and effective concentrations reported in the literature.

Table 1: Inhibitory Constants (Ki) of this compound for Various Kinases

KinaseKi Value (µM)Source
Myosin Light Chain Kinase (MLCK)4[5][6]
Protein Kinase A (PKA)32[5][6]
Protein Kinase C (PKC)54[5][6]

Note: Lower Ki values indicate higher potency. This data highlights the ~8-fold selectivity of this compound for MLCK over PKA.

Table 2: Effective Concentrations and IC50 Values of this compound in Cellular Assays

Assay / SystemEffectIC50 / Effective Concentration (µM)Source
TRPC6 Channels (HEK293 cells)Inhibition of cationic currents7.8 (IC50)[3][7]
CardiomyocytesInduction of cell death50 - 100[6]
AdipocytesInhibition of glucose transport10 - 50 (IC50)[4]

Note: These values demonstrate the range of concentrations used in different biological contexts and highlight potential off-target effects at concentrations commonly used for MLCK inhibition.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound to study MLCK function.

Protocol 1: In Vitro MLCK Kinase Assay

This biochemical assay directly measures the enzymatic activity of purified MLCK and the inhibitory effect of this compound. Luminescent assays, such as the ADP-Glo™ Kinase Assay, are common non-radioactive methods.[2][8]

Objective: To determine the IC50 of this compound for MLCK in a cell-free system.

Materials:

  • Recombinant human MLCK enzyme[9]

  • Myosin Regulatory Light Chain (MRLC) peptide substrate (e.g., KKRPQRATSN-VFAM-NH2)[9]

  • Ca2+/Calmodulin solution[9]

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • This compound Hydrochloride (dissolved in DMSO or water)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader (luminometer)

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the appropriate solvent (e.g., DMSO), ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM). Include a solvent-only control (vehicle).

  • Set up Kinase Reaction: In a 96-well plate, combine the kinase reaction buffer, Ca2+/Calmodulin solution, MRLC substrate, and the desired concentration of this compound or vehicle.

  • Initiate Reaction: Add recombinant MLCK to each well to start the reaction. Add ATP to initiate phosphorylation. The final reaction volume is typically 25-50 µL.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a predetermined time (e.g., 60 minutes).[8] The time should be within the linear range of the reaction.

  • Measure ADP Production: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Assay system according to the manufacturer's instructions. This typically involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the resulting luminescence.[2]

  • Data Analysis: Plot the luminescence signal (proportional to kinase activity) against the log concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Phosphorylated MLC (p-MLC)

This cellular assay assesses the effect of this compound on MLCK activity within intact cells by measuring the phosphorylation status of its direct substrate, MLC.

Objective: To determine if this compound treatment reduces MLC phosphorylation in a specific cell line.

Materials:

  • Cell line of interest cultured in appropriate media

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MLC (Ser19), anti-total-MLC

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to desired confluency (e.g., 70-80%). Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time. A time-course experiment may be necessary.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples and load onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total MLC.

  • Data Analysis: Quantify the band intensities for p-MLC and total MLC. Express the results as a ratio of p-MLC to total MLC for each treatment condition.

Protocol 3: Cell Invasion Assay (Transwell Assay)

This functional assay evaluates the impact of MLCK inhibition by this compound on the invasive potential of cells, a process often dependent on cytoskeletal dynamics regulated by MLCK.

Objective: To assess whether this compound inhibits cancer cell invasion.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Matrigel (or other basement membrane extract)

  • Cell line of interest (e.g., MDA-MB-231 or HCT116)[10][11]

  • Serum-free media and media with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs, methanol, and crystal violet stain

Procedure:

  • Prepare Inserts: Coat the top of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify.

  • Cell Preparation: Culture cells and serum-starve them for several hours before the assay. Resuspend the cells in serum-free media containing different concentrations of this compound or vehicle.

  • Assay Setup:

    • Place the Matrigel-coated inserts into the wells of a 24-well plate.

    • Add media containing the chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add the cell suspension (containing this compound or vehicle) to the upper chamber of the inserts.

  • Incubation: Incubate the plate for 12-48 hours (duration depends on the cell line's invasive capacity) at 37°C in a CO2 incubator.

  • Quantification:

    • After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

    • Fix the invading cells on the bottom surface with methanol.

    • Stain the fixed cells with crystal violet.

    • Elute the stain and measure the absorbance with a plate reader, or count the number of stained cells in several fields of view under a microscope.

  • Data Analysis: Compare the number of invading cells in the this compound treated groups to the vehicle control group. Express results as a percentage of invasion relative to the control.

Experimental Workflow and Design Considerations

Experimental_Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Outcome cluster_3 Phase 4: Analysis & Conclusion Hypo Hypothesis: This compound inhibits Process X via MLCK IC50 Biochemical Assay: Determine this compound IC₅₀ for MLCK (Protocol 1) Hypo->IC50 Dose Dose-Response Assay: Measure p-MLC levels (Protocol 2) IC50->Dose Select Select optimal concentration (Effective with minimal toxicity) Dose->Select Func Functional Assays: (e.g., Invasion, Contraction) (Protocol 3) Select->Func Confirm Confirmation Studies: - Use alternative MLCK inhibitor - Use MLCK siRNA/shRNA Func->Confirm Analysis Data Analysis & Statistical Validation Confirm->Analysis Conclusion Conclusion on the role of MLCK in Process X Analysis->Conclusion

Caption: A logical workflow for investigating MLCK function using this compound.

Key Considerations:

  • Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as used for the highest dose of this compound. A positive control (a known stimulus of MLCK activity) should also be used where applicable.

  • Concentration Selection: Use the lowest concentration of this compound that elicits the desired biological effect to minimize off-target activity. A dose-response curve is essential. Based on the data, concentrations between 5-20 µM are common starting points for cellular assays, but this must be validated for each cell type.

  • Toxicity: Assess the cytotoxicity of this compound on your cell line using an appropriate assay (e.g., MTT or Trypan Blue exclusion) to ensure the observed effects are not due to cell death.[6]

  • Confirming Specificity: Due to the known off-target effects of this compound, it is crucial to confirm key findings. This can be achieved by:

    • Using another, structurally unrelated MLCK inhibitor.

    • Employing a genetic approach, such as siRNA or shRNA, to specifically knock down MLCK expression and observe if the same phenotype is produced.

    • Using a dominant-negative mutant of MLCK to see if it phenocopies the effect of this compound.[3]

References

Application Notes and Protocols for Western Blot Analysis of MLCK Phosphorylation with ML-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of Myosin Light Chain Kinase (MLCK) phosphorylation using the inhibitor ML-9, with detailed protocols for Western blot analysis.

Introduction to MLCK Phosphorylation

Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine-specific protein kinase responsible for the phosphorylation of the regulatory light chain of myosin II (MLC20). This phosphorylation event is a key regulatory step in a multitude of cellular processes, most notably smooth muscle contraction.[1] The activation of MLCK is primarily dependent on the binding of a Calcium-Calmodulin (Ca2+/CaM) complex, which is formed in response to an increase in intracellular calcium concentration.[1] Upon activation, MLCK phosphorylates MLC20 at Serine 19, and in some cases, subsequently at Threonine 18, which enables the myosin head to interact with actin filaments, leading to cellular contraction and motility.[1][2] Dysregulation of MLCK activity has been implicated in various pathological conditions, including inflammatory diseases and cancer, making it an attractive target for therapeutic intervention.[3]

The Role of this compound as an MLCK Inhibitor

This compound, with the chemical name [1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine], is a widely used, cell-permeable inhibitor of MLCK. It acts as a competitive inhibitor at the ATP-binding site of the kinase.[4] The reported IC50 value for this compound inhibition of MLCK is approximately 3.8 µM.[3] By inhibiting MLCK, this compound prevents the phosphorylation of MLC20, thereby blocking downstream cellular processes such as smooth muscle contraction and cell migration.

Important Considerations for the Use of this compound:

It is crucial for researchers to be aware that this compound may exhibit off-target effects. Several studies have reported that this compound can inhibit calcium channels independently of its action on MLCK.[4][5][6] This can lead to a reduction in intracellular calcium concentration, which could indirectly affect MLCK activity and other calcium-dependent pathways.[6][7] Therefore, it is recommended to use the lowest effective concentration of this compound and to include appropriate controls to account for potential off-target effects. When possible, corroborating findings with other MLCK inhibitors or genetic approaches (e.g., siRNA) is advised.

Signaling Pathway of MLCK Phosphorylation and Inhibition by this compound

The following diagram illustrates the signaling cascade leading to MLC phosphorylation and the point of inhibition by this compound.

MLCK_Pathway cluster_activation Activation cluster_phosphorylation Phosphorylation Cascade cluster_inhibition Inhibition Agonist Agonist Receptor Receptor Agonist->Receptor Ca2_increase ↑ [Ca2+]i Receptor->Ca2_increase Calmodulin Calmodulin Ca2_increase->Calmodulin CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (unphosphorylated) MLCK_active->MLC ATP -> ADP pMLC Phosphorylated MLC (p-MLC) Contraction Cellular Response (e.g., Contraction) pMLC->Contraction ML9 This compound ML9->MLCK_active Inhibits ATP binding Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis (with Phosphatase Inhibitors) Cell_Treatment->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification Denaturation Sample Denaturation (Laemmli Buffer, 95°C) Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Transfer to PVDF/Nitrocellulose SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-MLC) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL) Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Normalization Normalization to Total MLC and Loading Control Densitometry->Normalization

References

Application Notes and Protocols for High-Throughput Screening with 1H-1,4-Diazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for high-throughput screening (HTS) of 1H-1,4-diazepine derivatives against two distinct and relevant biological target classes: cancer cell lines and G-protein coupled receptors (GPCRs).

Application Note 1: Cell-Based High-Throughput Screening of Thieno[1][2]diazepine Derivatives for Anticancer Activity

This application note describes a high-throughput screening workflow to identify and characterize 1H-1,4-diazepine derivatives with cytotoxic activity against various human cancer cell lines. The protocol is based on a luminescent cell viability assay, which provides a robust and sensitive method for assessing the antiproliferative effects of a compound library.

Experimental Protocol: Luminescent Cell Viability Assay

This protocol is designed for a 384-well plate format, suitable for automated high-throughput screening.

1. Materials and Reagents:

  • Cell Lines: Human breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and human hepatocellular carcinoma (HepG-2).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Library: 1H-1,4-Diazepine derivatives dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Positive Control: Doxorubicin (10 mM stock in DMSO).

  • Negative Control: 100% DMSO.

  • Assay Reagent: Commercially available ATP-dependent luciferase-based cell viability assay kit (e.g., CellTiter-Glo®).

  • Equipment: Automated liquid handler, multi-well plate reader with luminescence detection, CO2 incubator.

2. Assay Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL in pre-warmed cell culture medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well white, clear-bottom tissue culture plate.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a working compound plate by diluting the 10 mM stock library of 1H-1,4-diazepine derivatives to an intermediate concentration of 100 µM in cell culture medium.

    • Using an automated liquid handler with pin-tool or acoustic dispensing capabilities, transfer 100 nL of the compounds from the working plate to the cell plate. This results in a final screening concentration of 10 µM.

    • Include wells with Doxorubicin as a positive control and DMSO as a negative control on each plate.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luminescent Signal Detection:

    • Equilibrate the assay plates and the luminescent cell viability reagent to room temperature.

    • Add 20 µL of the luminescent reagent to each well.

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence intensity using a plate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated for each well using the following formula:

  • The Z'-factor, a measure of assay quality, should be calculated for each screening plate using the positive and negative controls. A Z'-factor > 0.5 is considered acceptable for HTS.

  • Hits are identified as compounds that reduce cell viability below a certain threshold (e.g., <50%).

  • For hit compounds, a dose-response curve is generated by performing a serial dilution and the IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated using a non-linear regression model.

Data Presentation

The following table summarizes the in vitro anticancer activity of selected thieno[1][2]diazepine derivatives against three human cancer cell lines.

Compound IDMCF-7 IC50 (µM)HCT-116 IC50 (µM)HepG-2 IC50 (µM)
7c 6.55.24.4
7e 138.77.1
7f 9.86.15.5
Doxorubicin 0.80.51.2

Workflow Diagram

HTS_Anticancer_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_detection Signal Detection cluster_analysis Data Analysis prep_cells Prepare Cell Suspension (5e4 cells/mL) seed_plate Seed 40 µL/well in 384-well plates prep_cells->seed_plate incubate_24h Incubate 24h at 37°C seed_plate->incubate_24h add_compounds Add 100 nL of Compounds (Final Conc. 10 µM) incubate_24h->add_compounds prep_compounds Prepare Compound Plate (100 µM) prep_compounds->add_compounds incubate_48h Incubate 48h at 37°C add_compounds->incubate_48h add_reagent Add 20 µL Luminescent Reagent incubate_48h->add_reagent mix_plate Mix for 2 min add_reagent->mix_plate incubate_10min Incubate 10 min at RT mix_plate->incubate_10min read_luminescence Read Luminescence incubate_10min->read_luminescence calc_viability Calculate % Viability read_luminescence->calc_viability z_factor Calculate Z'-factor calc_viability->z_factor hit_id Hit Identification (<50% Viability) z_factor->hit_id dose_response Dose-Response & IC50 hit_id->dose_response

Caption: Workflow for cell-based anticancer HTS.

Application Note 2: High-Throughput Screening of a 1H-1,4-Diazepine Library Against a G-Protein Coupled Receptor (GPCR) Target

This application note details a cell-based, high-throughput screening protocol to identify novel modulators of a specific GPCR target, for instance, the Dopamine D2 receptor, which is relevant for central nervous system disorders. The assay measures changes in intracellular calcium levels upon receptor activation or inhibition using a fluorescent calcium indicator.

Experimental Protocol: Calcium Mobilization Assay

This protocol is optimized for a 384-well plate format and is suitable for use with a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.

1. Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the human Dopamine D2 receptor and a G-protein alpha subunit that couples to the calcium signaling pathway (e.g., Gα16).

  • Cell Culture Medium: As recommended for the specific cell line.

  • Compound Library: 1H-1,4-Diazepine derivatives at 10 mM in DMSO.

  • Agonist: Quinpirole (a known D2 receptor agonist).

  • Antagonist Control: Haloperidol (a known D2 receptor antagonist).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Dye: Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Probenecid: An anion-exchange transport inhibitor to improve dye loading.

  • Equipment: FLIPR or equivalent instrument with an integrated liquid handler, CO2 incubator.

2. Assay Procedure:

  • Cell Plating:

    • Plate the engineered HEK293 cells in 384-well black, clear-bottom plates at a density of 20,000 cells per well in 25 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Screening for Antagonists:

    • Prepare a compound plate with the 1H-1,4-diazepine library diluted in assay buffer.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add 10 µL of the compound solution to the cell plate (final screening concentration, e.g., 10 µM) and incubate for a specified time (e.g., 15 minutes).

    • The instrument then adds a pre-determined concentration of the agonist (e.g., EC80 of quinpirole) and measures the fluorescence signal over time.

  • Screening for Agonists:

    • The procedure is similar, but instead of pre-incubating with the compound, the compound itself is added to elicit a response, and the fluorescence is measured immediately.

3. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist/compound addition.

  • For antagonist screening, the percent inhibition is calculated:

  • For agonist screening, the percent activation is calculated relative to a maximal agonist response.

  • Z'-factor should be calculated for each plate.

  • Hits are selected based on a predefined activity threshold (e.g., >50% inhibition for antagonists or >50% activation for agonists).

  • Active compounds are confirmed, and IC50/EC50 values are determined from dose-response curves.

Data Presentation

Example data for a hypothetical antagonist screen of 1H-1,4-diazepine derivatives against the Dopamine D2 receptor.

Compound ID% Inhibition at 10 µMIC50 (µM)
DZP-001 85.20.75
DZP-002 12.5> 50
DZP-003 92.10.21
Haloperidol 98.70.05

Signaling Pathway and Workflow Diagram

GPCR_Signaling_and_Workflow cluster_pathway Dopamine D2 Receptor Signaling cluster_workflow HTS Workflow Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R G_protein Gαi/o D2R->G_protein AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Gβγ → Ca²⁺ Channel G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx plate_cells Plate D2R-expressing cells in 384-well plate dye_load Load with Calcium-sensitive dye plate_cells->dye_load add_compound Add 1H-1,4-Diazepine (Antagonist Screen) dye_load->add_compound add_agonist Add Agonist (Quinpirole) add_compound->add_agonist measure_fluorescence Measure Fluorescence (FLIPR) add_agonist->measure_fluorescence analyze_data Data Analysis (% Inhibition, IC50) measure_fluorescence->analyze_data

Caption: GPCR signaling and HTS workflow.

References

Application Notes and Protocols for ML-9 as a Pharmaceutical Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: ML-9 [1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine]

Application: Pharmaceutical Intermediate and Research Chemical

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Overview and Mechanism of Action

This compound is a potent and cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] Its primary mechanism of action is the inhibition of MLCK, a key enzyme in the regulation of smooth muscle contraction and other cellular processes like cell migration and adhesion.[2] MLCK, when activated by the Calcium-Calmodulin (Ca²⁺/CaM) complex, phosphorylates the regulatory light chain of myosin II (MLC). This phosphorylation is a critical step for enabling the interaction between myosin and actin filaments, leading to muscle contraction and cellular tension.[2] this compound acts as a competitive inhibitor at the ATP-binding site of MLCK.

In addition to its well-documented effects on MLCK, studies have shown that this compound can also function as an inhibitor of Ca²⁺-permeable channels, reducing intracellular calcium concentration ([Ca²⁺]i) independently of its action on MLCK.[1] This dual activity makes it a valuable tool for dissecting the distinct roles of MLCK activity and calcium signaling in physiological and pathological processes.

Key Research Applications in Drug Development

This compound is utilized not as a direct synthetic precursor for pharmaceuticals but as a critical research tool to validate biological targets and elucidate pathways relevant to various diseases.

  • Smooth Muscle Relaxation Studies: this compound is widely used to study the mechanisms of smooth muscle relaxation in various tissues, including tracheal and vascular systems.[1] By inhibiting MLCK, it effectively uncouples Ca²⁺ signals from the contractile machinery, making it instrumental in developing therapies for conditions characterized by smooth muscle hyperreactivity, such as asthma and hypertension.

  • Glaucoma Research: In ophthalmology, this compound has been shown to lower intraocular pressure (IOP) in animal models.[3][4] It achieves this by increasing the aqueous humor outflow facility, likely through the relaxation of the trabecular meshwork (TM) cells.[3] This effect is linked to the disruption of actin bundles and focal adhesions in TM cells, highlighting MLCK as a potential therapeutic target for glaucoma.[3]

  • Neuroscience and Synaptic Plasticity: this compound is used to investigate the role of the cytoskeleton in synaptic function. Research has demonstrated that this compound can increase the amplitude of excitatory postsynaptic currents (EPSCs), suggesting that MLCK is involved in regulating the readily releasable pool of synaptic vesicles.[5]

  • Inflammatory Diseases and Endothelial Function: MLCK plays a crucial role in regulating endothelial barrier function. Abnormal MLCK expression is associated with various inflammatory conditions.[2] this compound serves as a tool to study how MLCK inhibition can alleviate endothelial barrier dysfunction, a key event in diseases like inflammatory bowel disease (IBD) and atherosclerosis.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on published literature.

ParameterValueContextSource
IC₅₀ (MLCK) 3.8 µMInhibition of smooth muscle MLCK.[2]
Working Concentration 30 µMInhibition of [Ca²⁺]i and contraction in guinea pig trachea.[1]
Working Concentration 25 µMPotentiation of excitatory postsynaptic currents (EPSCs) at the Calyx of Held.[5]

Signaling Pathway Visualization

The diagram below illustrates the signaling pathway leading to smooth muscle contraction and highlights the inhibitory action of this compound. An increase in intracellular Ca²⁺ leads to the formation of the Ca²⁺/Calmodulin complex, which activates MLCK. Activated MLCK then phosphorylates Myosin Light Chain (MLC), enabling the actin-myosin interaction that results in muscle contraction. This compound directly inhibits MLCK, preventing this phosphorylation cascade.

MLCK_Pathway cluster_input Upstream Signal cluster_activation Activation Cascade cluster_inhibition Point of Inhibition cluster_output Downstream Effect Ca2_Signal Intracellular Ca²⁺ Increase Calmodulin Calmodulin Ca2_Signal->Calmodulin CaM_Complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_Complex + Ca²⁺ MLCK_active MLCK (Active) CaM_Complex->MLCK_active MLCK_inactive MLCK (Inactive) pMLC Phosphorylated MLC (pMLC) MLCK_active->pMLC Phosphorylates ML9 This compound ML9->MLCK_active Inhibits MLC Myosin Light Chain (MLC) Contraction Smooth Muscle Contraction pMLC->Contraction Enables Actin-Myosin Interaction protocol_workflow_1 start Start culture 1. Culture smooth muscle cells to 80-90% confluency. start->culture starve 2. Serum-starve cells for 24 hours. culture->starve pretreat 3. Pre-treat cells with this compound (e.g., 0, 1, 10, 30 µM) for 30 minutes. starve->pretreat stimulate 4. Stimulate with an agonist (e.g., 1 µM Methacholine) for 5 minutes. pretreat->stimulate lyse 5. Lyse cells in RIPA buffer with phosphatase inhibitors. stimulate->lyse quantify 6. Quantify protein concentration (BCA Assay). lyse->quantify sds 7. Perform SDS-PAGE and transfer to PVDF membrane. quantify->sds probe 8. Probe with primary antibodies (anti-pMLC, anti-Total MLC). sds->probe detect 9. Incubate with secondary HRP-conjugated antibodies and detect with ECL. probe->detect analyze 10. Analyze band intensity (Densitometry). detect->analyze end End analyze->end protocol_workflow_2 start Start dissect 1. Isolate guinea pig trachea and prepare smooth muscle strips. start->dissect mount 2. Mount tissue strips in an organ bath containing Krebs-Henseleit solution. dissect->mount equilibrate 3. Equilibrate for 60 mins under tension, replacing buffer every 15 mins. mount->equilibrate contract 4. Induce a reference contraction (e.g., with 60 mM K⁺). equilibrate->contract wash 5. Wash and return to baseline. contract->wash pretreat 6. Add this compound (or vehicle) to the bath and incubate for 20 minutes. wash->pretreat challenge 7. Induce contraction with agonist (e.g., 1 µM Methacholine). pretreat->challenge record 8. Record isometric tension using a force-displacement transducer. challenge->record analyze 9. Analyze data: express contraction as a percentage of the K⁺ reference contraction. record->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ML-9 for Effective MLCK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of ML-9, a potent inhibitor of Myosin Light Chain Kinase (MLCK).

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs)

  • What is this compound and what is its primary mechanism of action? this compound, or 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a selective and potent inhibitor of Myosin Light Chain Kinase (MLCK).[1] Its primary mechanism is the inhibition of MLCK, which is a key enzyme in the regulation of smooth muscle contraction and other cellular processes involving the phosphorylation of the myosin regulatory light chain.[2]

  • What are the recommended starting concentrations for this compound in cell culture experiments? The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. Published studies have used concentrations ranging from 10-30 µM to inhibit vascular contraction.[2] For initial experiments, a dose-response study starting from a low micromolar range (e.g., 1 µM) up to 50 µM is recommended to determine the optimal concentration for your specific system.

  • How should I prepare and store this compound stock solutions? this compound hydrochloride is soluble in DMSO up to 25 mM.[3] For a stock solution, dissolve this compound in fresh, moisture-free DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.61 mg of this compound hydrochloride (MW: 361.29 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.

  • Is this compound specific to MLCK? While this compound is a potent MLCK inhibitor, it can exhibit off-target effects at higher concentrations. It has been shown to inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC) with higher Ki values compared to MLCK.[3][5][6] Additionally, this compound can inhibit STIM1-plasma membrane interactions, affecting store-operated Ca2+ entry (SOCE), and may also act as a Ca2+-permeable channel blocker.[3][7]

  • What are the potential cytotoxic effects of this compound? At higher concentrations (50-100 µM), this compound can induce cell death in some cell types, such as cardiomyocytes.[4] It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental duration.

Troubleshooting Common Issues

  • Problem: I am not observing any inhibition of MLC phosphorylation.

    • Possible Cause 1: this compound concentration is too low. The optimal concentration is cell-type dependent.

      • Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 100 µM).

    • Possible Cause 2: Insufficient incubation time. The inhibitor may not have had enough time to permeate the cells and inhibit MLCK.

      • Solution: Increase the pre-incubation time with this compound before stimulating the cells. A time-course experiment (e.g., 30 min, 1 hour, 2 hours) can help determine the optimal incubation period.

    • Possible Cause 3: this compound degradation. Improper storage of the stock solution can lead to degradation.

      • Solution: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO and store it properly.

  • Problem: I am observing high levels of cell death.

    • Possible Cause: this compound concentration is too high. As mentioned, high concentrations of this compound can be cytotoxic.[4]

      • Solution: Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to identify the maximum non-toxic concentration for your cells. Lower the this compound concentration in your experiments accordingly.

  • Problem: I am seeing unexpected or inconsistent results.

    • Possible Cause 1: Off-target effects of this compound. The observed phenotype may be due to the inhibition of other kinases or cellular processes.

      • Solution: Use a secondary, structurally different MLCK inhibitor (e.g., ML-7) to confirm that the observed effect is specific to MLCK inhibition.[1] Additionally, consider using molecular techniques like siRNA to knockdown MLCK as a complementary approach.

    • Possible Cause 2: this compound instability in culture medium. The compound may degrade over long incubation periods.

      • Solution: For long-term experiments, consider replenishing the culture medium with fresh this compound at regular intervals.

Quantitative Data Summary

ParameterValueEnzyme/SystemReference
Ki for MLCK 4 µMMyosin Light Chain Kinase[3][5][6]
Ki for PKA 32 µMProtein Kinase A[3][5][6]
Ki for PKC 54 µMProtein Kinase C[3][5][6]
IC50 for MLCK 3.8 µMSmooth Muscle MLCK[1]
IC50 for TRPC6 7.8 µMTRPC6 Channels[8]
Effective Conc. 10-30 µMVascular Contraction Inhibition[2]
Cytotoxic Conc. 50-100 µMCardiomyocytes[4]

Experimental Protocols

1. Protocol for Determining Optimal this compound Concentration

This protocol outlines a general workflow for identifying the effective and non-toxic concentration range of this compound for a specific cell line.

a. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for this compound. Incubate for the desired experimental duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[3][9]

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration that does not significantly reduce cell viability should be considered the maximum non-toxic concentration.

b. Dose-Response for MLCK Inhibition (Western Blot for p-MLC)

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, pre-incubate the cells with a range of non-toxic this compound concentrations (determined from the cytotoxicity assay) for 1-2 hours.

  • Stimulation: Stimulate the cells with an agonist known to induce MLC phosphorylation in your system for a predetermined optimal time.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated MLC at Ser19 (p-MLC Ser19) overnight at 4°C.[4][6][8]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total MLC and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities for p-MLC and total MLC. Normalize the p-MLC signal to the total MLC signal. Plot the normalized p-MLC levels against the this compound concentration to determine the IC50 value.

Visualizations

MLCK_Signaling_Pathway Agonist Agonist (e.g., Thrombin) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release CaM Calmodulin (CaM) Ca2_release->CaM activates MLCK_inactive MLCK (inactive) CaM->MLCK_inactive binds MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Actomyosin Actomyosin Contraction pMLC->Actomyosin ML9 This compound ML9->MLCK_active inhibits

Caption: MLCK Signaling Pathway and Point of this compound Inhibition.

Optimization_Workflow start Start: Define Cell Line and Stimulus cytotoxicity_assay 1. Determine Non-Toxic Concentration Range (e.g., MTT Assay) start->cytotoxicity_assay dose_response 2. Dose-Response Experiment (Western Blot for p-MLC) cytotoxicity_assay->dose_response Use non-toxic concentrations analyze_ic50 3. Analyze Data and Determine IC50 dose_response->analyze_ic50 select_conc 4. Select Optimal Concentration (e.g., 2-5x IC50, below toxic level) analyze_ic50->select_conc validate 5. Validate with a Second MLCK Inhibitor (e.g., ML-7) and/or siRNA select_conc->validate end End: Proceed with Optimized this compound Concentration validate->end

Caption: Experimental Workflow for Optimizing this compound Concentration.

Troubleshooting_Logic start Start: Unexpected Experimental Outcome no_inhibition No Inhibition Observed? start->no_inhibition high_cytotoxicity High Cell Death? start->high_cytotoxicity inconsistent_results Inconsistent Results? start->inconsistent_results no_inhibition->high_cytotoxicity No increase_conc Increase this compound Concentration (Dose-Response) no_inhibition->increase_conc Yes high_cytotoxicity->inconsistent_results No decrease_conc Decrease this compound Concentration (Perform Cytotoxicity Assay) high_cytotoxicity->decrease_conc Yes check_off_target Consider Off-Target Effects (Use secondary inhibitor/siRNA) inconsistent_results->check_off_target Yes increase_time Increase Incubation Time increase_conc->increase_time fresh_stock Prepare Fresh this compound Stock increase_time->fresh_stock end Resolution fresh_stock->end decrease_conc->end check_stability Check this compound Stability (Replenish in long experiments) check_off_target->check_stability check_stability->end

Caption: Logical Flow for Troubleshooting this compound Experiments.

References

Technical Support Center: 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine (MLN4924/Pevonedistat)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine, also known as MLN4924 or Pevonedistat. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for MLN4924/Pevonedistat?

A1: The primary on-target mechanism of MLN4924/Pevonedistat is the potent and selective inhibition of the NEDD8-activating enzyme (NAE). This inhibition blocks the entire neddylation cascade, leading to the inactivation of cullin-RING ligases (CRLs) and the accumulation of CRL substrate proteins. This disruption of protein homeostasis is central to its anti-tumor activity.

Q2: What are the known off-target effects of MLN4924/Pevonedistat?

A2: Several off-target effects have been identified, which occur independently of NAE inhibition. The most well-characterized include:

  • Activation of the EGFR/RAS/MAPK signaling pathway: MLN4924 can induce the dimerization of the Epidermal Growth Factor Receptor (EGFR), leading to its activation and the subsequent phosphorylation of downstream effectors like ERK.[1]

  • Neddylation-independent inhibition of NF-κB signaling: Pevonedistat has been shown to inhibit the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival, through a mechanism that does not rely on the inhibition of neddylation.[2]

  • Hepatotoxicity: In clinical trials, dose-limiting toxicities have included elevations in liver enzymes such as aspartate aminotransferase (AST) and hyperbilirubinemia.[3][4]

Q3: At what concentrations are off-target effects typically observed?

Troubleshooting Guides

Issue 1: Unexpected Activation of ERK/MAPK Signaling

You observe phosphorylation of ERK1/2 (p-ERK) in your cell line following treatment with MLN4924/Pevonedistat, which is contrary to the expected anti-proliferative effect.

Possible Cause: This is likely due to the known off-target effect of MLN4924/Pevonedistat inducing EGFR dimerization and activating the downstream RAS/MAPK pathway.[1]

Troubleshooting Steps:

  • Confirm the Observation:

    • Perform a dose-response experiment and analyze p-ERK levels by Western blot at various concentrations of MLN4924/Pevonedistat.

    • Include a time-course experiment to understand the dynamics of ERK activation.

  • Investigate EGFR Involvement:

    • Use a Proximity Ligation Assay (PLA) to directly visualize and quantify EGFR dimerization in response to MLN4924/Pevonedistat treatment.

    • Co-treat cells with an EGFR inhibitor (e.g., Gefitinib, Erlotinib) and MLN4924/Pevonedistat to see if this abrogates ERK phosphorylation.

  • Control for On-Target vs. Off-Target Effects:

    • Compare the p-ERK activation profile with the accumulation of a known CRL substrate (e.g., CDT1, p27) to differentiate between the off-target EGFR activation and the on-target NAE inhibition.

Issue 2: Discrepancies in NF-κB Pathway Inhibition

Your results show inhibition of NF-κB activity, but it doesn't correlate with the accumulation of phosphorylated IκBα, the canonical mechanism for NF-κB inhibition by NAE inhibitors.

Possible Cause: MLN4924/Pevonedistat can inhibit NF-κB signaling through a neddylation-independent mechanism.[2] This may involve preventing the nuclear translocation of NF-κB transcription factors.[2][5]

Troubleshooting Steps:

  • Confirm Neddylation-Independent Inhibition:

    • Use an NF-κB reporter assay (e.g., luciferase-based) to quantify the effect of MLN4924/Pevonedistat on NF-κB transcriptional activity.

    • Perform cellular fractionation followed by Western blot to assess the levels of NF-κB subunits (e.g., p65) in the cytoplasm versus the nucleus. A decrease in nuclear p65 would indicate inhibition of translocation.

  • Differentiate from On-Target Effects:

    • Run parallel experiments to measure the accumulation of p-IκBα. If NF-κB is inhibited without a corresponding significant accumulation of p-IκBα, it points towards a neddylation-independent mechanism.

Issue 3: In Vivo Model Shows Signs of Liver Toxicity

In your preclinical animal studies, you observe elevated liver enzymes (ALT/AST) or other signs of hepatotoxicity.

Possible Cause: Hepatotoxicity is a known clinical side effect of Pevonedistat.[3][4]

Troubleshooting Steps:

  • Dose De-escalation Study:

    • Perform a dose-finding study to identify the maximum tolerated dose (MTD) in your specific animal model.

    • Monitor liver function markers (ALT, AST, bilirubin) in the plasma at regular intervals.

  • Histopathological Analysis:

    • At the end of the study, perform a histopathological examination of liver tissue to assess for any signs of cellular damage, inflammation, or other abnormalities.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

    • Correlate the plasma concentrations of Pevonedistat with the onset and severity of hepatotoxicity to establish a potential therapeutic window.

Data Presentation

Table 1: On-Target (NAE Inhibition) vs. Off-Target Effects of MLN4924/Pevonedistat

Effect TypeTarget/PathwayObserved EffectIn Vitro ConcentrationIn Vivo Dose (Clinical)Reference
On-Target NEDD8-Activating Enzyme (NAE)Inhibition of cullin neddylation, accumulation of CRL substrates (e.g., CDT1, p27, p-IκBα)Effective from nanomolar concentrationsMTD: 50-83 mg/m²[3][6]
Off-Target Epidermal Growth Factor Receptor (EGFR)Receptor dimerization and activation of downstream ERK/MAPK signalingLow nanomolar (≤0.1 µM) can stimulate tumor sphere formationNot directly quantified[1]
Off-Target NF-κB PathwayInhibition of NF-κB nuclear translocation (neddylation-independent)Not specifiedNot directly quantified[2][5]

Table 2: Clinically Observed Hepatotoxicity of Pevonedistat

Clinical Study PhaseDosing ScheduleMaximum Tolerated Dose (MTD)Dose-Limiting Toxicity (DLT)Reference
Phase 1 (Solid Tumors)Days 1, 3, 5 of 21-day cycle50-67 mg/m²Hyperbilirubinemia, elevated AST[4]
Phase 1 (AML/MDS)Schedule A: Days 1, 3, 5 of 21-day cycle59 mg/m²Hepatotoxicity[3]
Phase 1 (AML/MDS)Schedule B: Days 1, 4, 8, 11 of 21-day cycle83 mg/m²Multi-organ failure[3]

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK1/2 (p-ERK) Activation

Objective: To determine if MLN4924/Pevonedistat induces phosphorylation of ERK1/2 as a marker of MAPK pathway activation.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549, HeLa) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 12-24 hours to reduce basal p-ERK levels.

    • Treat cells with varying concentrations of MLN4924/Pevonedistat (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) for the desired time points (e.g., 15 min, 30 min, 1 hr, 4 hr).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Protocol 2: Proximity Ligation Assay (PLA) for EGFR Dimerization

Objective: To visualize and quantify the dimerization of EGFR in response to MLN4924/Pevonedistat treatment.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat cells with MLN4924/Pevonedistat (e.g., 1 µM) or a positive control (e.g., EGF, 100 ng/mL) for the desired time.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Wash cells with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Proximity Ligation Assay (using a commercial kit, e.g., Duolink®):

    • Block the coverslips with the blocking solution provided in the kit.

    • Incubate with two primary antibodies against EGFR raised in different species (e.g., mouse anti-EGFR and rabbit anti-EGFR).

    • Wash the coverslips.

    • Incubate with PLA probes (secondary antibodies conjugated to oligonucleotides) that will bind to the primary antibodies.

    • Wash the coverslips.

    • Add the ligation solution containing ligase to join the oligonucleotides if they are in close proximity (<40 nm).

    • Wash the coverslips.

    • Add the amplification solution containing polymerase to perform rolling-circle amplification of the ligated DNA circle.

    • Wash the coverslips.

    • Incubate with a solution containing fluorescently labeled oligonucleotides that will hybridize to the amplified DNA.

  • Imaging and Analysis:

    • Mount the coverslips on slides with a mounting medium containing DAPI to stain the nuclei.

    • Visualize the PLA signals (fluorescent dots) using a fluorescence microscope.

    • Quantify the number of dots per cell using image analysis software (e.g., ImageJ). An increase in the number of dots per cell indicates an increase in EGFR dimerization.

Visualizations

Off_Target_Signaling_MLN4924 cluster_pathway Off-Target EGFR/MAPK Activation MLN4924 MLN4924 (Pevonedistat) EGFR_mono EGFR (Monomer) MLN4924->EGFR_mono Induces Dimerization EGFR_dimer EGFR Dimer (Activated) RAS RAS EGFR_dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Phosphorylated) ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes

Caption: Off-target activation of the EGFR/MAPK pathway by MLN4924/Pevonedistat.

Experimental_Workflow_pERK start Start: Serum-starve cells treat Treat with MLN4924 or Vehicle Control start->treat lyse Lyse cells & Quantify Protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Western Blot Transfer to PVDF membrane sds_page->transfer block Block membrane (5% BSA or Milk) transfer->block probe_pERK Incubate with anti-p-ERK Ab block->probe_pERK probe_secondary Incubate with HRP-secondary Ab probe_pERK->probe_secondary detect Detect signal (ECL) probe_secondary->detect reprobe Strip & Re-probe for Total ERK & Loading Control detect->reprobe analyze Analyze Data reprobe->analyze

Caption: Experimental workflow for detecting p-ERK activation by Western blot.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases NF-κB NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation MLN4924 MLN4924 (Pevonedistat) MLN4924->NFkB_active Inhibits Translocation (Neddylation-Independent) DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Neddylation-independent inhibition of NF-κB translocation by MLN4924.

References

Technical Support Center: ML-9 Stability and Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML-9. This guide provides detailed information on the stability and storage of this compound hydrochloride to ensure the integrity of your research. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound hydrochloride?

A1: Solid this compound hydrochloride should be stored desiccated. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store the solid at -20°C.[1]

Q2: What is the solubility of this compound hydrochloride in common solvents?

A2: this compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and water. It is important to note that using hygroscopic DMSO that has absorbed moisture can reduce the solubility of the compound.[2][3] Therefore, using fresh, anhydrous DMSO is recommended for preparing stock solutions.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as DMSO. Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots in tightly sealed vials.

Q4: What are the recommended storage temperatures and expected stability for this compound stock solutions?

A4: For stock solutions prepared in a solvent, storage at -80°C is recommended for up to one year.[2] Alternatively, storage at -20°C is suitable for up to one month.[2][3] To ensure maximum stability, it is crucial to use tightly sealed containers to prevent moisture absorption and solvent evaporation.

Q5: Is this compound hydrochloride sensitive to light?

Q6: How does pH affect the stability of this compound?

A6: The stability of many small molecules can be pH-dependent. While a specific pH-rate profile for this compound is not available, it is known that acidic or alkaline conditions can catalyze the degradation of chemical compounds. It is advisable to prepare fresh dilutions of this compound in your physiological buffer of choice immediately before use and not to store it in aqueous buffers for extended periods.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventMaximum Concentration
DMSO≥ 25 mM[4][5]
Water≥ 5 mg/mL (~13.84 mM)[3]

Table 2: Recommended Storage Conditions and Stability of this compound Stock Solutions

Storage TemperatureDurationRecommendations
-80°CUp to 1 year[2]Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials.
-20°CUp to 1 month[2][3]Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials.

Troubleshooting Guide

Problem: My this compound solution appears cloudy or has visible precipitate.

  • Possible Cause 1: Exceeded Solubility Limit.

    • Solution: Ensure that the concentration of your this compound solution does not exceed its solubility limit in the chosen solvent. If you observe precipitation, you may need to prepare a more dilute stock solution. For example, if you are preparing an aqueous solution, do not exceed a concentration of 5 mg/mL.[3]

  • Possible Cause 2: Use of Hygroscopic (Wet) DMSO.

    • Solution: DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of many compounds.[2][3] Always use fresh, anhydrous DMSO from a newly opened bottle or a properly stored desiccated stock.

  • Possible Cause 3: Precipitation upon Dilution in Aqueous Buffer.

    • Solution: This is a common issue when diluting a DMSO stock solution into an aqueous buffer for cell-based assays. To mitigate this, ensure rapid and thorough mixing upon dilution. It may also be helpful to warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. The final concentration of DMSO in your assay should also be kept low (typically <0.5%) to avoid solvent effects on your biological system and to minimize precipitation.

  • Possible Cause 4: Low Temperature.

    • Solution: If you are working with solutions at low temperatures, the solubility of this compound may decrease. Ensure that your working solutions are maintained at a temperature where this compound remains soluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound hydrochloride (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of this compound hydrochloride. The molecular weight of this compound hydrochloride is 361.29 g/mol .[4] To prepare a 10 mM solution, you would dissolve 3.61 mg of this compound hydrochloride in 1 mL of DMSO.

    • Add the appropriate volume of anhydrous DMSO to the solid this compound.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[2]

Visualizations

ML9_Preparation_Workflow start Start: Solid this compound HCl equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh this compound HCl equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Troubleshooting_Precipitation problem Problem: This compound Precipitation cause1 Exceeded Solubility? problem->cause1 cause2 Wet DMSO Used? problem->cause2 cause3 Aqueous Dilution Issue? problem->cause3 cause4 Low Temperature? problem->cause4 solution1 Solution: Lower Concentration cause1->solution1 solution2 Solution: Use Anhydrous DMSO cause2->solution2 solution3 Solution: Improve Dilution Technique (e.g., rapid mixing, warm buffer) cause3->solution3 solution4 Solution: Maintain Appropriate Working Temperature cause4->solution4

Caption: Troubleshooting decision tree for this compound precipitation.

Signaling_Pathway ML9 This compound MLCK Myosin Light Chain Kinase (MLCK) ML9->MLCK inhibits Myosin Myosin Light Chain MLCK->Myosin activates Phosphorylation Phosphorylation Myosin->Phosphorylation Contraction Smooth Muscle Contraction Phosphorylation->Contraction

Caption: Simplified signaling pathway of this compound's inhibitory action.

References

"troubleshooting unexpected results with ML-9 experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the myosin light chain kinase (MLCK) inhibitor, ML-9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a cell-permeable inhibitor of myosin light chain kinase (MLCK).[1] MLCK is a calcium/calmodulin-dependent serine/threonine kinase that phosphorylates the regulatory light chain of myosin II.[2][3] This phosphorylation is a key step in initiating smooth muscle contraction and is involved in non-muscle cell processes like cell migration, spreading, and cytokinesis.[2][3] this compound acts as a competitive inhibitor at the ATP-binding site of MLCK, thereby preventing the phosphorylation of its substrates.

Q2: What are the known off-target effects of this compound?

While this compound is widely used as an MLCK inhibitor, it is not entirely specific and can affect other kinases and cellular processes. Notably, this compound has been shown to inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC), though with a lower potency than for MLCK.[4] Furthermore, some studies indicate that this compound can inhibit stromal interaction molecule 1 (STIM1) activity and function as a potent inhibitor of Ca2+-permeable channels, independent of its effects on MLCK.[1][4] This can lead to a reduction in intracellular calcium concentration, which may confound experimental results.[1] At higher concentrations (50-100 µM), this compound can also induce apoptosis.[4][5][6]

Q3: What is a typical concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell type, the specific biological process being studied, and the experimental duration. A general starting range is between 1 µM and 50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system while minimizing off-target effects and cytotoxicity.

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for this compound.

Table 1: Inhibitory Potency of this compound against Various Kinases

KinaseKi (μM)
Myosin Light Chain Kinase (MLCK)4
Protein Kinase A (PKA)32
Protein Kinase C (PKC)54
(Data sourced from MedChemExpress[4])

Table 2: General Concentration Ranges for this compound in Cellular Assays

Assay TypeRecommended Starting Concentration (μM)Notes
Inhibition of MLC Phosphorylation1 - 20Perform a dose-response to find the minimal effective concentration.
Cell Migration/Invasion Assays10 - 30Higher concentrations may be needed, but monitor for cytotoxicity.
Induction of Apoptosis30 - 100Typically requires higher concentrations and longer incubation times.[4][6]
Calcium Channel Blockade Studies10 - 30Effects on intracellular calcium can be observed in this range.[1]

Troubleshooting Guides

Problem: Unexpectedly High Cell Death

Q: Why am I observing significant cell death or cytotoxicity after this compound treatment, even at concentrations intended to only inhibit MLCK?

A: There are several potential reasons for unexpected cytotoxicity:

  • Off-Target Effects: At concentrations above the Ki for MLCK, this compound can inhibit other essential kinases like PKA and PKC, which can disrupt normal cellular signaling and lead to cell death.[4]

  • Induction of Apoptosis: this compound is known to induce apoptosis, particularly at concentrations of 30 µM and higher.[6] This is often associated with the cleavage of PARP and can be confirmed by assays like Annexin V staining.[6]

  • Calcium Dysregulation: this compound can act as a calcium channel blocker, leading to decreased intracellular calcium levels.[1] Severe disruption of calcium homeostasis can trigger apoptotic pathways.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical inhibitors. Your specific cell line may be particularly sensitive to this compound.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Experiment: Determine the cytotoxic threshold for your specific cell line. Use a viability assay (e.g., MTS or Trypan Blue exclusion) to find a concentration that inhibits your target without causing significant cell death within your experimental timeframe.

  • Use a More Specific Inhibitor: If off-target effects are suspected, consider using a more specific MLCK inhibitor, such as ML-7, as a comparative control.[7]

  • Monitor Apoptosis Markers: If you must use higher concentrations, co-stain with markers of apoptosis (e.g., Annexin V, cleaved Caspase-3) to quantify the level of cell death and account for it in your analysis.

Problem: No Observable Effect

Q: My experiment shows no effect of this compound, even at high concentrations. What are the possible reasons?

A: A lack of effect can be due to several factors related to the compound, the experimental setup, or the biological system itself:

  • Compound Inactivity: The this compound stock solution may have degraded. This can happen with improper storage or multiple freeze-thaw cycles.

  • Insufficient Concentration: While high concentrations can be toxic, it's possible the concentration at the target site is insufficient. This could be due to poor cell permeability in your specific cell type or rapid metabolism of the compound.

  • Redundant Pathways: The biological process you are studying may be regulated by redundant signaling pathways. Even if MLCK is inhibited, other kinases or mechanisms may compensate, masking the effect of this compound. For example, Rho-associated kinase (ROCK) can also lead to myosin light chain phosphorylation.[8]

  • Incorrect Experimental Readout: The endpoint you are measuring may not be sensitive to changes in MLCK activity, or the timing of your measurement might be off.

Troubleshooting Steps:

  • Validate this compound Activity: The most direct approach is to perform a Western blot for phosphorylated myosin light chain (p-MLC), the direct substrate of MLCK. A decrease in p-MLC levels upon this compound treatment confirms the inhibitor is active and engaging its target.

  • Increase Concentration or Incubation Time: Carefully increase the concentration of this compound, while monitoring for cytotoxicity. You can also try a longer incubation period.

  • Investigate Alternative Pathways: If this compound is active but you see no phenotypic effect, research whether redundant pathways (like the ROCK pathway) are active in your system. You may need to use a combination of inhibitors.

  • Optimize Your Assay: Re-evaluate your experimental endpoint. Ensure it is a robust and direct measure of the process you are studying.

Problem: Inconsistent or Variable Results

Q: Why are my results with this compound inconsistent between experiments?

A: Variability in results often points to subtle inconsistencies in experimental execution.

  • Inconsistent Cell State: The physiological state of your cells can impact their response. Factors like cell passage number, confluency, and serum starvation conditions can all contribute to variability.

  • Compound Preparation: Inconsistent preparation of this compound stock solutions or working dilutions can lead to different final concentrations in each experiment.

  • Timing of Treatment and Analysis: The timing of this compound addition and the point at which you perform your analysis need to be precisely controlled.

  • Environmental Factors: Minor fluctuations in incubator conditions (CO2, temperature, humidity) can affect cell health and response.

Troubleshooting Steps:

  • Standardize Cell Culture Practices: Use cells within a defined passage number range. Seed cells at a consistent density and ensure they reach a similar level of confluency before each experiment. If using serum starvation, keep the duration consistent.

  • Prepare Fresh Dilutions: Prepare working dilutions of this compound fresh for each experiment from a validated, single-use aliquot of stock solution.

  • Create a Detailed Protocol: Follow a strict, written protocol with precise timings for every step of the experiment.

  • Include Proper Controls: Always include positive and negative controls in every experiment. A positive control could be a known agonist that activates the MLCK pathway, while the negative control is the vehicle (e.g., DMSO) control.

Visualized Pathways and Workflows

MLCK Signaling Pathway and this compound Inhibition

MLCK_Pathway cluster_kinase_reaction Kinase Reaction Ca_Calmodulin Ca2+/Calmodulin Complex MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Activates MLCK_inactive Inactive MLCK ADP ADP MLCK_active->ADP pMLC Phosphorylated MLC (p-MLC) MLCK_active->pMLC Phosphorylates ML9 This compound ML9->MLCK_active Inhibits ATP ATP ATP->MLCK_active MLC Myosin Light Chain (MLC) Response Cellular Response (e.g., Contraction, Migration) pMLC->Response Experimental_Workflow start Hypothesis Formulation protocol Protocol Design (Cell type, Dose, Time) start->protocol culture Cell Culture & Seeding protocol->culture treatment Treatment (Vehicle, this compound, Controls) culture->treatment incubation Incubation treatment->incubation assay Perform Assay (e.g., Western, Migration) incubation->assay data Data Collection assay->data analysis Data Analysis & Interpretation data->analysis conclusion Conclusion analysis->conclusion

References

Technical Support Center: Interpreting Inconsistent Data from ML-9 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of working with the myosin light chain kinase (MLCK) inhibitor, ML-9. Inconsistencies in experimental results can arise from various factors, including off-target effects and variations in experimental protocols. This guide aims to clarify these issues and provide standardized methodologies to promote reproducible research.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is primarily known as a competitive inhibitor of myosin light chain kinase (MLCK).[1] It acts by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of the myosin light chain. This inhibition of MLCK leads to the relaxation of smooth muscle and is the basis for its use in studying cellular contraction and motility.

2. Why are my IC50 values for this compound different from those reported in the literature?

Variations in IC50 values for this compound are a common source of inconsistent data and can be attributed to several factors:

  • Cell Line Differences: Different cell types can have varying levels of MLCK expression and different compositions of other kinases, leading to altered sensitivity to this compound.

  • ATP Concentration: Since this compound is an ATP-competitive inhibitor, the concentration of ATP in your assay will directly impact the apparent IC50 value. Higher ATP concentrations will require higher concentrations of this compound to achieve the same level of inhibition.

  • Assay Format: The specific in vitro kinase assay format used can influence the results. For example, differences in substrate, buffer conditions, and detection methods can all contribute to variability.

  • Purity of this compound: The purity of the this compound compound can affect its potency. It is crucial to use a high-purity compound and to know its exact concentration.

3. What are the known off-target effects of this compound?

A significant source of inconsistent data stems from this compound's off-target activities. While it is most potent against MLCK, it also inhibits other kinases and cellular components, particularly at higher concentrations. Key off-target effects include:

  • Inhibition of Protein Kinase A (PKA) and Protein Kinase C (PKC): this compound has been shown to inhibit PKA and PKC, though with lower potency than for MLCK.

  • Calcium Channel Blocking: this compound can act as a Ca2+ channel blocker, reducing intracellular calcium concentration independently of its effect on MLCK.[2] This can lead to confounding results in studies focused on calcium signaling.

  • Inhibition of STIM1: this compound has been reported to inhibit Stromal Interaction Molecule 1 (STIM1), a key component of store-operated calcium entry.

  • Induction of Autophagy and Cell Death: At higher concentrations (50-100 µM), this compound can induce autophagy and apoptosis in some cell types.

4. At what concentrations does this compound typically exhibit off-target effects?

The concentration at which off-target effects become significant can vary depending on the cell type and experimental conditions. However, based on reported Ki values, off-target inhibition of PKA and PKC is more likely to occur at concentrations significantly higher than the Ki for MLCK. The calcium channel blocking effects have also been observed in the micromolar range. It is advisable to perform dose-response experiments and use the lowest effective concentration of this compound to minimize off-target effects.

Troubleshooting Guides

Issue 1: Unexpected decrease in intracellular calcium levels.
  • Question: I am using this compound to inhibit MLCK, but I am also observing a decrease in intracellular calcium concentration, which is confounding my results. Why is this happening and how can I address it?

  • Answer: This is a known off-target effect of this compound, as it can block calcium channels. To troubleshoot this, consider the following:

    • Lower the Concentration of this compound: Use the lowest possible concentration of this compound that effectively inhibits MLCK in your system. A thorough dose-response curve for MLCK inhibition should be established to identify the optimal concentration.

    • Use a More Specific Inhibitor: If the calcium-blocking effect is problematic for your experimental question, consider using a more specific MLCK inhibitor, if available.

    • Control Experiments: Design control experiments to isolate the effects of this compound on calcium signaling. For example, you could use another calcium channel blocker to see if it phenocopies the effects of this compound in your system.

Issue 2: High variability in Western blot results for phosphorylated myosin light chain (p-MLC).
  • Question: My Western blot results for p-MLC after this compound treatment are inconsistent. What could be the cause?

  • Answer: Inconsistent Western blot results can be due to several factors related to both the experimental protocol and the properties of this compound.

    • Suboptimal Antibody Performance: Ensure your primary antibody for p-MLC is specific and validated for your experimental conditions.

    • Loading Controls: Use a reliable loading control to normalize your data.

    • Sample Preparation: Consistent and rapid sample preparation is crucial to preserve phosphorylation states. Include phosphatase inhibitors in your lysis buffer.

    • This compound Incubation Time: Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration of treatment.

Issue 3: this compound is causing significant cell death in my experiments.
  • Question: I am observing a high level of cytotoxicity when treating my cells with this compound. Is this expected, and what can I do to mitigate it?

  • Answer: this compound can induce cytotoxicity, particularly at higher concentrations (typically 50-100 µM and above).

    • Determine the Cytotoxic Threshold: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your specific cell line.

    • Reduce Concentration and Incubation Time: If possible, use a lower concentration of this compound for a shorter duration to minimize toxicity while still achieving the desired inhibition of MLCK.

    • Alternative Inhibitors: If cytotoxicity remains an issue, you may need to explore alternative, less toxic MLCK inhibitors.

Data Presentation

Table 1: Inhibitory Potency (Ki) of this compound against Various Kinases
KinaseKi (µM)
Myosin Light Chain Kinase (MLCK)4
Protein Kinase A (PKA)32
Protein Kinase C (PKC)54

Note: Ki values represent the concentration of inhibitor required to decrease the enzyme activity by half and are an indicator of potency. A lower Ki value indicates a higher potency.

Table 2: Cytotoxicity of this compound in Different Cell Lines
Cell LineAssayIC50 / Cytotoxic ConcentrationReference
CardiomyocytesCell Viability50-100 µM significantly induces cell death[3]
Prostate Cancer Cells (LNCaP, PC3, DU145)MTS Assay30 µM (in combination with docetaxel)[4]
K562 (Chronic Myeloid Leukemia)Annexin V/7-AADLC50 not determined, but used at concentrations up to 10 µM in some studies[5]
Various Cancer Cell LinesVariesVaries[6]

Note: IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values for cytotoxicity can vary significantly between cell lines and experimental conditions.

Experimental Protocols

In Vitro Kinase Assay for MLCK Inhibition

This protocol is a general guideline for determining the inhibitory effect of this compound on MLCK activity.

Materials:

  • Recombinant MLCK enzyme

  • Myosin light chain (MLC) substrate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (at a concentration close to the Km for MLCK)

  • This compound stock solution (in DMSO)

  • [γ-32P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Incubator at 30°C

  • Scintillation counter or luminometer

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the recombinant MLCK enzyme and the MLC substrate to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for radiometric assay) to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction according to the assay manufacturer's instructions (e.g., by adding a stop solution or boiling in SDS-PAGE sample buffer).

  • Quantify the phosphorylation of MLC. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing, and measuring radioactivity using a scintillation counter. For ADP-Glo™ assays, follow the manufacturer's protocol to measure luminescence.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

This protocol describes the detection of p-MLC in cell lysates following this compound treatment.

Materials:

  • Cultured cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against p-MLC

  • Primary antibody against total MLC or a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-MLC (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with an antibody for total MLC or a loading control to normalize the p-MLC signal.

Calcium Imaging Protocol

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound

  • Fluorescence microscope with a camera and appropriate filter sets

Procedure:

  • Load cells with the calcium indicator by incubating them in a solution of Fluo-4 AM (typically 1-5 µM) and a small amount of Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for about 30 minutes at room temperature.

  • Mount the cells on the fluorescence microscope.

  • Acquire a baseline fluorescence signal before adding any compounds.

  • Add this compound at the desired concentration and record the change in fluorescence intensity over time.

  • As a positive control for calcium signaling, you can add a known agonist that increases intracellular calcium in your cell type.

  • Analyze the data by measuring the change in fluorescence intensity relative to the baseline.

Mandatory Visualizations

ML9_Signaling_Pathways ML9 This compound MLCK MLCK ML9->MLCK Inhibits (Primary Target) Ca_Channel Ca²⁺ Channels ML9->Ca_Channel Inhibits (Off-Target) PKA PKA ML9->PKA Inhibits (Off-Target) PKC PKC ML9->PKC Inhibits (Off-Target) pMLC p-MLC MLCK->pMLC Phosphorylates Contraction Cellular Contraction / Motility pMLC->Contraction Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx

Caption: Signaling pathways affected by this compound, including its primary target and off-target effects.

Experimental_Workflow Start Start: Hypothesis involving MLCK Cell_Culture Cell Culture Start->Cell_Culture ML9_Treatment This compound Treatment (Dose-Response) Cell_Culture->ML9_Treatment Kinase_Assay In Vitro Kinase Assay ML9_Treatment->Kinase_Assay Western_Blot Western Blot (p-MLC) ML9_Treatment->Western_Blot Calcium_Imaging Calcium Imaging ML9_Treatment->Calcium_Imaging Cytotoxicity_Assay Cytotoxicity Assay ML9_Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis and Interpretation Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Calcium_Imaging->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized experimental workflow for studying the effects of this compound.

Troubleshooting_Logic rect_node rect_node Inconsistent_Data Inconsistent Data with this compound? Check_Concentration Is this compound concentration > 10µM? Inconsistent_Data->Check_Concentration Check_Ca Unexpected Ca²⁺ changes? Inconsistent_Data->Check_Ca Check_Viability High cell death? Inconsistent_Data->Check_Viability Off_Target Consider Off-Target Effects (PKA, PKC, Ca²⁺ channels) Check_Concentration->Off_Target Yes Optimize_Protocol Optimize Protocol (Incubation time, ATP conc.) Check_Concentration->Optimize_Protocol No Check_Ca->Off_Target Yes Check_Ca->Optimize_Protocol No Lower_Concentration Lower this compound Concentration Check_Viability->Lower_Concentration Yes Check_Viability->Optimize_Protocol No Off_Target->Lower_Concentration Use_Controls Use Specific Controls (e.g., other kinase inhibitors) Off_Target->Use_Controls

Caption: A logical flowchart for troubleshooting inconsistent data in this compound experiments.

References

Technical Support Center: CAS 105637-50-1 (ML-9)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the batch-to-batch variability of CAS 105637-50-1, also known as ML-9. This guide is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of CAS 105637-50-1?

A1: CAS 105637-50-1 is typically supplied as a crystalline solid or a white to off-white powder.[1][2] Slight variations in color or crystal size between batches are generally not indicative of a difference in quality but should be noted.

Q2: What is the typical purity of CAS 105637-50-1 and how should I interpret the Certificate of Analysis (CoA)?

A2: Most suppliers provide CAS 105637-50-1 with a purity of ≥98%.[1][3][4] The Certificate of Analysis (CoA) is a critical document that provides lot-specific data. When reviewing a CoA, pay close attention to the purity value (often determined by HPLC), the identity confirmation (e.g., by NMR or MS), and any listed impurities. Comparing the CoAs of different batches can help identify significant chemical differences.

Q3: I've noticed a difference in solubility with a new batch. Is this normal?

A3: Minor variations in the rate of dissolution can occur due to differences in particle size or crystalline form between batches. However, the overall solubility in common solvents should remain consistent. For example, this compound is soluble in DMSO at approximately 30 mg/mL and in ethanol at about 0.5 mg/mL.[1][5] If a new batch shows significantly lower solubility, it could indicate a higher level of impurities or a different salt form.

Q4: Can I expect batch-to-batch variation in the biological activity of CAS 105637-50-1?

A4: While reputable suppliers strive for high consistency, subtle variations in the impurity profile between batches could potentially lead to minor differences in biological activity. The primary activity of this compound is as a broad-spectrum ATP-competitive protein kinase inhibitor, with reported Ki values of 4 µM for MLCK, 32 µM for PKA, and 54 µM for PKC.[3] It is advisable to perform a dose-response curve with each new batch to verify its potency in your specific assay.

Q5: How should I store CAS 105637-50-1 to minimize variability?

A5: Proper storage is crucial for maintaining the integrity of the compound. It is recommended to store CAS 105637-50-1 at -20°C under desiccating conditions.[1][3] For solutions, especially in aqueous buffers, it is often recommended not to store them for more than one day to avoid degradation.[1] Following the supplier's storage recommendations will help ensure consistency over time.

Troubleshooting Guides

Q1: My experimental results are inconsistent since I switched to a new batch of CAS 105637-50-1. What should I do?

A1: Inconsistent results with a new batch are a common issue. Follow these steps to troubleshoot:

  • Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with the old one. Look for differences in purity, impurity profiles, or any other reported analytical data.

  • Perform a side-by-side comparison: If you have any of the old batch remaining, run a parallel experiment with both the old and new batches to confirm that the variability is due to the compound.

  • Re-validate the concentration: The actual concentration of a dissolved compound can be a source of error. Consider verifying the concentration of your stock solution, for example, by UV-Vis spectrophotometry if you have a reference extinction coefficient.

  • Check for solubility issues: Ensure the new batch is fully dissolved. Incomplete dissolution will lead to a lower effective concentration.

  • Run a dose-response curve: This will determine if the potency (e.g., IC50 or Ki) of the new batch is different in your experimental system.

Q2: A new batch of CAS 105637-50-1 is not dissolving as expected. How can I resolve this?

A2: If you encounter solubility issues with a new batch, consider the following:

  • Verify the solvent: Ensure you are using a recommended solvent, such as DMSO or DMF for high concentration stock solutions.[1][5]

  • Use gentle heating and vortexing: For some compounds, gentle warming (be cautious of degradation) and vortexing can aid dissolution.

  • Sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution.

  • Prepare a fresh solution: If the compound has been stored for an extended period, it may have degraded, affecting its solubility.

  • Contact the supplier: If the solubility is significantly different from the specifications on the product datasheet, there may be an issue with the batch, and you should contact the supplier's technical support.

Q3: I am seeing unexpected peaks in my analytical data (e.g., HPLC, LC-MS) for a new batch. What could this mean?

A3: Unexpected peaks in your analytical data can indicate the presence of impurities, degradation products, or contaminants.

  • Analyze a blank: Run a blank sample (solvent only) to rule out contamination from your solvent or analytical system.

  • Compare with the previous batch: If possible, analyze the old batch using the same method to see if the unexpected peaks are unique to the new batch.

  • Review the CoA: Check the impurity profile on the Certificate of Analysis to see if the observed peaks correspond to known impurities.

  • Consider degradation: The compound may have degraded during storage or handling. Review your storage and solution preparation procedures.

  • Contact the supplier: If you suspect a quality issue with the batch, provide your analytical data to the supplier for further investigation.

Data Summary

The following table summarizes key quantitative data for CAS 105637-50-1 based on information from various suppliers. This can serve as a reference for expected values.

ParameterValueSource
Purity ≥98%[1][3][4]
Molecular Weight 361.3 g/mol [3][5]
Solubility in DMSO ~30 mg/mL[1][5]
Solubility in Ethanol ~0.5 mg/mL[1][5]
Ki for MLCK 4 µM[3]
Ki for PKA 32 µM[3]
Ki for PKC 54 µM[3]
Storage Temperature -20°C[1][3]

Experimental Protocols

Protocol: Comparative Purity Analysis of CAS 105637-50-1 Batches by HPLC

This protocol provides a general method for comparing the purity of different batches of CAS 105637-50-1. The exact conditions may need to be optimized for your specific HPLC system and column.

1. Objective: To assess and compare the purity and impurity profiles of two or more batches of CAS 105637-50-1.

2. Materials:

  • CAS 105637-50-1 (different batches)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each batch of CAS 105637-50-1 in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 229 nm[1][5]

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatograms for each batch.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Compare the number and area of impurity peaks between the different batches. Significant differences in the impurity profile may explain variations in experimental results.

Visualizations

experimental_workflow cluster_receiving Receiving New Batch cluster_validation Initial Validation cluster_functional Functional Assay cluster_decision Decision cluster_outcome Outcome receive Receive New Batch of CAS 105637-50-1 document Log Batch Number and Review Certificate of Analysis receive->document visual Visually Inspect for Appearance and Consistency document->visual solubility Confirm Solubility in Standard Solvent (e.g., DMSO) visual->solubility analytical Analytical Check (e.g., HPLC/LC-MS) Compare to Previous Batch/CoA solubility->analytical dose_response Perform Dose-Response Experiment in Core Assay analytical->dose_response compare Compare Potency (e.g., IC50) with Previous Batches dose_response->compare approve Batch Approved? compare->approve use Proceed with Experiments approve->use Yes contact Contact Supplier's Technical Support approve->contact No troubleshooting_tree start Inconsistent Experimental Results Observed q1 Is this the first use of a new batch? start->q1 a1_yes Compare new batch CoA with the old batch CoA q1->a1_yes Yes a1_no Investigate other experimental variables (reagents, cell lines, etc.) q1->a1_no No q2 Are there significant differences in purity or impurity profiles? a1_yes->q2 end Conclusion a1_no->end a2_yes The new batch is likely the source of variability q2->a2_yes Yes a2_no Check for physical differences (solubility, color) q2->a2_no No a2_yes->end q3 Is the new batch fully dissolved at the desired concentration? a2_no->q3 a3_yes Perform a dose-response assay to compare potency q3->a3_yes Yes a3_no Troubleshoot solubility (sonication, warming) q3->a3_no No q4 Is the potency significantly different? a3_yes->q4 a3_no->end a4_yes Adjust concentration for new experiments or contact supplier q4->a4_yes Yes a4_no Variability is likely due to other experimental factors q4->a4_no No a4_yes->end a4_no->end signaling_pathway CaM Ca2+/Calmodulin MLCK_inactive MLCK (inactive) CaM->MLCK_inactive binds MLCK_active MLCK (active) MLCK_inactive->MLCK_active activates MLC Myosin Light Chain (MLC) MLCK_active->MLC ATP->ADP MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction ML_9 CAS 105637-50-1 (this compound) ML_9->MLCK_active inhibits

References

"refining experimental protocols for ML-9 hydrochloride"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ML-9 hydrochloride.

Troubleshooting and FAQs

This section addresses common issues that may arise during the experimental use of this compound hydrochloride.

Question Answer
My this compound hydrochloride powder won't dissolve in aqueous buffers. This compound hydrochloride has low solubility in water. It is recommended to first prepare a stock solution in an organic solvent like DMSO. For cellular assays, this stock can then be diluted to the final working concentration in your aqueous experimental buffer. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control.
I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. Precipitation can occur if the final concentration of this compound hydrochloride in the aqueous buffer exceeds its solubility limit. To avoid this, ensure vigorous mixing while diluting the stock solution. You can also try diluting into a buffer containing a small amount of serum or a carrier protein like BSA, which can help maintain solubility. It is also crucial to use fresh, anhydrous DMSO for preparing the stock solution, as absorbed moisture can reduce the solubility of the compound.[1]
I'm not seeing the expected inhibition of my target protein. There could be several reasons for this. First, verify the concentration and purity of your this compound hydrochloride. Ensure that the stock solution has been stored correctly at -20°C or -80°C to maintain its stability.[2] Second, consider the specific kinase you are targeting. While this compound is a potent inhibitor of MLCK, its inhibitory concentration for other kinases like PKA and PKC is significantly higher.[2] Finally, ensure your assay conditions (e.g., ATP concentration) are appropriate, as this compound is an ATP-competitive inhibitor.[3]
I'm observing off-target effects in my experiment. This compound is known to inhibit other kinases besides MLCK, such as PKA and PKC, albeit at higher concentrations.[2][4] It can also inhibit store-operated Ca2+ entry by affecting STIM1-plasma membrane interactions.[5] To confirm that the observed effect is due to MLCK inhibition, consider using a more selective MLCK inhibitor as a control or performing knockdown/knockout experiments for MLCK.
What is the recommended working concentration for cell-based assays? The optimal concentration of this compound hydrochloride will vary depending on the cell type and the specific biological question. Based on published studies, concentrations ranging from 10 µM to 100 µM have been used.[2][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
How should I store my this compound hydrochloride stock solution? For long-term storage, it is recommended to store this compound hydrochloride stock solutions in DMSO at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Quantitative Data

This section provides a summary of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound hydrochloride against various kinases.

Kinase Parameter Value (µM) Reference
Myosin Light Chain Kinase (MLCK)Ki4[5]
Protein Kinase A (PKA)Ki32[5]
Protein Kinase C (PKC)Ki54[5]
Protein Kinase B (PKB/Akt)IC5010-50[4]
p90 S6 KinaseIC50~50[4]
MAP KinaseIC50~35[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound hydrochloride.

Protocol 1: Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of Myosin Light Chain (MLC).

Materials:

  • Cells of interest

  • This compound hydrochloride

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)[6]

  • Primary antibodies: anti-phospho-MLC and anti-total-MLC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with various concentrations of this compound hydrochloride or vehicle (DMSO) for the desired time.

  • Cell Lysis: Place the cell culture dishes on ice, wash with ice-cold PBS, and lyse the cells with ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with an equal volume of 2x SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[6]

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MLC (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MLC.

Protocol 2: Measurement of Intracellular Calcium Concentration

This protocol describes how to measure changes in intracellular calcium levels in response to this compound treatment using a fluorescent calcium indicator.

Materials:

  • Cells of interest

  • This compound hydrochloride

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto a suitable plate or coverslip for fluorescence measurement.

  • Dye Loading: Prepare a loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and a similar concentration of Pluronic F-127 in HBSS.

  • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding any stimulus. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.[1]

  • Stimulation and Treatment: Add a stimulus to induce an increase in intracellular calcium (e.g., a GPCR agonist). After observing the initial calcium response, add this compound hydrochloride at the desired concentration and continue recording the fluorescence.

  • Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over the baseline fluorescence (F/F0).[7]

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways and experimental workflows involving this compound hydrochloride.

MLCK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core MLCK Activation cluster_downstream Downstream Effects GPCR_Agonist GPCR Agonist GPCR GPCR GPCR_Agonist->GPCR binds PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER acts on Ca2 Ca²⁺ ER->Ca2 releases Calmodulin Calmodulin Ca2->Calmodulin binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive binds & activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates pMLC Phospho-MLC MLC->pMLC Actin Actin pMLC->Actin interacts with Actomyosin_Contraction Actomyosin Contraction (Cell Contraction, Migration) Actin->Actomyosin_Contraction ML9 This compound Hydrochloride ML9->MLCK_active inhibits

Caption: Myosin Light Chain Kinase (MLCK) Signaling Pathway.

STIM1_Orai1_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane ER_Ca_Store ER Ca²⁺ Store STIM1_inactive STIM1 (inactive) ER_Ca_Store->STIM1_inactive sensed by STIM1_active STIM1 (active) STIM1_inactive->STIM1_active conformational change Orai1_closed Orai1 Channel (closed) STIM1_active->Orai1_closed translocates & binds to Orai1_open Orai1 Channel (open) Orai1_closed->Orai1_open opens Ca_influx Ca²⁺ Influx Orai1_open->Ca_influx ML9 This compound Hydrochloride ML9->STIM1_active inhibits interaction with Orai1 Store_Depletion Store Depletion Store_Depletion->ER_Ca_Store causes

Caption: STIM1-Orai1 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Treat_Cells Treat Cells with this compound (Dose-response) Prepare_Stock->Treat_Cells Culture_Cells Culture Cells Culture_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay Perform Assay (e.g., Western Blot, Ca²⁺ Imaging) Incubate->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50 calculation) Data_Acquisition->Data_Analysis Conclusion Draw Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow for this compound Hydrochloride.

References

Validation & Comparative

A Comparative Guide to MLCK Inhibitors: ML-9 vs. Wortmannin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myosin Light Chain Kinase (MLCK) plays a pivotal role in the regulation of smooth muscle contraction and cellular processes such as motility and division. The specific inhibition of MLCK is a key strategy in dissecting these pathways and for the potential development of therapeutic agents. This guide provides a detailed comparison of two commonly used MLCK inhibitors, ML-9 and Wortmannin, focusing on their efficacy, selectivity, and mechanism of action, supported by experimental data.

At a Glance: this compound vs. Wortmannin

The following table summarizes the key quantitative data for this compound and Wortmannin as inhibitors of Myosin Light Chain Kinase (MLCK) and other key off-target kinases.

ParameterThis compoundWortmannin
Primary Target Myosin Light Chain Kinase (MLCK)Phosphoinositide 3-kinase (PI3K)
MLCK Inhibition (Ki) 4 µM[1][2]Not consistently reported as Ki
MLCK Inhibition (IC50) Not consistently reported as IC50~170-200 nM[3][4]
PI3K Inhibition (IC50) Not a primary target~3-5 nM[3][5]
PKA Inhibition (Ki) 32 µM[1][2]Not a primary target
PKC Inhibition (Ki) 54 µM[1][2]Minimal effect
DNA-PK Inhibition (IC50) Not a primary target16 nM[3]
ATM Inhibition (IC50) Not a primary target150 nM[3]
PLK1 Inhibition (IC50) Not a primary target5.8 nM[3]
Effect on [Ca2+]i Decreases intracellular Ca2+No direct effect on intracellular Ca2+
Mechanism of Action ATP-competitive inhibitor of MLCKIrreversible, covalent inhibitor of PI3K; also inhibits MLCK

Mechanism of Action and Signaling Pathways

This compound acts as a selective, ATP-competitive inhibitor of MLCK.[1] Its primary mechanism involves blocking the phosphorylation of the myosin regulatory light chain, which is a critical step in initiating smooth muscle contraction. However, research has revealed that this compound also possesses off-target effects, notably the inhibition of store-operated Ca2+ entry (SOCE) by interfering with STIM1-plasma membrane interactions, leading to a reduction in intracellular calcium concentration ([Ca2+]i).[1] This effect is independent of its MLCK inhibition.

ML9_Pathway cluster_membrane Plasma Membrane Ca2+_channel Ca2+ Channel Ca2+_influx Ca2+ Influx Ca2+_channel->Ca2+_influx Mediates MLCK MLCK Myosin_LC_Phos Myosin Light Chain Phosphorylation MLCK->Myosin_LC_Phos Phosphorylates Agonist Agonist Agonist->Ca2+_channel Activates Ca2+_influx->MLCK Activates Contraction Contraction Myosin_LC_Phos->Contraction ML9 ML9 ML9->Ca2+_channel Inhibits ML9->MLCK Inhibits

Caption: this compound inhibits MLCK and Ca2+ channels.

Wortmannin , on the other hand, is a potent and irreversible inhibitor of PI3K.[3][5] Its inhibition of MLCK is considered an off-target effect. Wortmannin covalently modifies the catalytic domain of PI3K, leading to its inactivation.[5] In the context of smooth muscle contraction, Wortmannin inhibits force generation without altering intracellular calcium levels, indicating its effect is downstream of calcium signaling. Its primary signaling pathway involves the inhibition of the PI3K/Akt/mTOR cascade, which is crucial for cell survival, proliferation, and growth.

Wortmannin_Pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_contraction Smooth Muscle Contraction PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell_Growth_Survival mTOR->Cell_Growth_Survival Promotes Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Receptor->PI3K Wortmannin Wortmannin Wortmannin->PI3K Irreversibly Inhibits MLCK_W MLCK Wortmannin->MLCK_W Inhibits Myosin_LC_Phos_W Myosin Light Chain Phosphorylation MLCK_W->Myosin_LC_Phos_W Contraction Contraction_W Contraction_W Myosin_LC_Phos_W->Contraction_W Contraction

Caption: Wortmannin primarily inhibits PI3K, with secondary effects on MLCK.

Experimental Protocols

In Vitro MLCK Inhibition Assay

A common method to determine the inhibitory potential of compounds against MLCK is a biochemical kinase assay. The following provides a general protocol outline.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant MLCK - Myosin Light Chain (substrate) - ATP (gamma-32P labeled) - Assay Buffer - Inhibitor (this compound or Wortmannin) Incubation Incubate MLCK with inhibitor (various concentrations) Reagents->Incubation Initiation Initiate reaction by adding substrate and ATP Incubation->Initiation Termination Stop reaction after a defined time (e.g., using TCA) Initiation->Termination Separation Separate phosphorylated substrate (e.g., via SDS-PAGE or filter binding) Termination->Separation Quantification Quantify incorporated radioactivity (e.g., scintillation counting or autoradiography) Separation->Quantification Calculation Calculate percent inhibition Quantification->Calculation IC50 Determine IC50 value (concentration for 50% inhibition) Calculation->IC50

Caption: General workflow for an in vitro MLCK inhibition assay.

Key Steps:

  • Reaction Setup: Recombinant MLCK enzyme is incubated with varying concentrations of the inhibitor (this compound or Wortmannin) in an assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of the substrate (purified myosin light chain) and ATP, often radiolabeled (γ-³²P-ATP) for detection.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Termination: The reaction is stopped, typically by adding a solution like trichloroacetic acid (TCA) to precipitate proteins.

  • Detection: The phosphorylated substrate is separated from the unreacted ATP, often by SDS-PAGE and autoradiography or by spotting the reaction mixture onto phosphocellulose paper followed by washing and scintillation counting.

  • Data Analysis: The amount of incorporated phosphate is quantified, and the percentage of inhibition for each inhibitor concentration is calculated. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

To assess the effects of the inhibitors on calcium signaling, fluorescent calcium indicators like Fura-2 AM are commonly used.

General Protocol:

  • Cell Loading: Smooth muscle cells or other relevant cell types are loaded with the cell-permeant ratiometric calcium indicator Fura-2 AM.

  • Inhibitor Treatment: The cells are then treated with either this compound, Wortmannin, or a vehicle control.

  • Stimulation: An agonist (e.g., carbachol, histamine) is added to induce an increase in intracellular calcium.

  • Fluorescence Measurement: The fluorescence of Fura-2 is measured at two different excitation wavelengths (typically 340 nm and 380 nm), and the ratio of the emission intensities is used to calculate the intracellular calcium concentration.

Selectivity and Off-Target Effects

A critical aspect of any kinase inhibitor is its selectivity. While this compound is considered a relatively selective MLCK inhibitor, it does exhibit inhibitory activity against other kinases like PKA and PKC at higher concentrations.[1][2] Its effect on calcium channels represents a significant off-target activity that must be considered when interpreting experimental results.

Wortmannin is a highly potent inhibitor of PI3K and also inhibits other members of the PI3K-related kinase (PIKK) family, such as DNA-PK and ATM.[3][5] Its inhibition of MLCK is less potent than its effect on PI3K. The broad inhibitory profile of Wortmannin makes it a powerful tool for studying PI3K signaling, but its off-target effects, including MLCK inhibition, need to be acknowledged.

Conclusion

This compound and Wortmannin are both valuable tools for studying cellular processes regulated by MLCK. However, they have distinct profiles that make them suitable for different experimental questions.

  • This compound is a more selective inhibitor of MLCK and is a good choice when the primary goal is to specifically inhibit MLCK activity. However, its effects on intracellular calcium must be controlled for, potentially by using calcium-free media or by comparing its effects to other calcium channel blockers.

  • Wortmannin is a potent PI3K inhibitor with MLCK as a secondary target. It is the inhibitor of choice for investigating the role of the PI3K pathway. When using Wortmannin to study MLCK-dependent processes, it is crucial to consider its potent effects on PI3K signaling and to design experiments that can differentiate between the two activities.

For researchers aiming to specifically dissect the role of MLCK, this compound, despite its calcium-related off-target effects, may be the more appropriate tool. For those investigating the broader signaling networks involving both PI3K and MLCK, a comparative approach using both inhibitors could yield valuable insights. As with any pharmacological inhibitor, careful experimental design and consideration of potential off-target effects are paramount for the accurate interpretation of results.

References

A Researcher's Guide to Investigating the Impact of ML-9 Treatment on Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hypothetical Mechanism: MLCK Inhibition and its Impact on Antigen Presentation

Myosin Light Chain Kinase (MLCK) is a critical enzyme in the regulation of the actin cytoskeleton, which governs cell shape, motility, and the spatial organization of cell surface proteins. By inhibiting MLCK, ML-9 can induce significant changes in cellular morphology and the dynamics of the cytoskeleton.[1][2][3] This disruption may, in turn, alter the presentation of antigens on the cell surface.

Our central hypothesis is that this compound-induced cytoskeletal rearrangement can modify the conformation, clustering, or accessibility of cell surface antigens. This could potentially lead to:

  • Altered Epitope Exposure: New epitopes may become exposed, or existing ones may be masked, changing the binding landscape for antibodies.

  • Changes in Apparent Affinity: The avidity of antibody binding could be affected by changes in the density and distribution of target antigens.

  • Modulation of Cross-Reactivity: Antibodies may exhibit increased or decreased binding to off-target antigens due to these conformational changes.

This guide will compare the expected outcomes of antibody binding in a control (untreated) cellular environment versus one treated with this compound.

Comparative Data Presentation

The following tables are designed to structure the data obtained from the experimental protocols detailed in this guide. Researchers can use this framework to compare the cross-reactivity profiles of their antibodies of interest under both treated and untreated conditions.

Table 1: Immunofluorescence Analysis of Antigen Localization and Cell Morphology

ParameterControl (Untreated)This compound TreatedObservations
Cell Morphology Expected normal morphologyDocument changes (e.g., cell spreading, rounding)
Antigen Distribution Describe typical pattern (e.g., uniform, clustered)Describe any redistribution
Co-localization with Actin Quantify degree of co-localizationQuantify any changes in co-localization
Fluorescence Intensity Mean fluorescence intensityMean fluorescence intensity

Table 2: Flow Cytometry Analysis of Antibody Binding

AntibodyTarget Cell LineControl (Mean Fluorescence Intensity)This compound Treated (Mean Fluorescence Intensity)% Change in Binding
Primary AntibodyTarget Antigen (+)
Primary AntibodyNegative Control Cell Line (-)
Isotype ControlTarget Antigen (+)
Cross-reactive AntibodyOff-target Antigen (+)

Table 3: ELISA Analysis of Antibody Specificity

AntibodyCoating AntigenControl (OD at 450 nm)This compound (in solution - if applicable)% Change in Binding
Primary AntibodyPurified Target Antigen
Primary AntibodyPurified Off-target Antigen 1
Primary AntibodyPurified Off-target Antigen 2
Negative ControlPurified Target Antigen

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and the proposed experimental plan, the following diagrams have been generated using Graphviz.

MLCK_Signaling_Pathway CaM Ca²⁺/Calmodulin MLCK_active Active MLCK CaM->MLCK_active Activates MLCK_inactive Inactive MLCK MLCK_inactive->MLCK_active pMLC Phosphorylated MLC MLCK_active->pMLC Phosphorylates ML9 This compound ML9->MLCK_active Inhibits MLC Myosin Light Chain (MLC) MLC->pMLC StressFibers Stress Fiber Formation & Cytoskeletal Tension pMLC->StressFibers Actin Actin Filaments Actin->StressFibers MyosinII Myosin II MyosinII->StressFibers CellMorphology Altered Cell Morphology & Antigen Presentation StressFibers->CellMorphology

Caption: The signaling pathway of Myosin Light Chain Kinase (MLCK) and its inhibition by this compound.

Experimental_Workflow Start Start: Cell Culture (e.g., adherent cell line) Treatment Divide into two groups: 1. Control (Vehicle) 2. This compound Treatment Start->Treatment ELISA ELISA (Control) Start->ELISA Parallel Control Incubation Incubate for optimal duration (e.g., 24 hours) Treatment->Incubation IF Immunofluorescence Incubation->IF FACS Flow Cytometry Incubation->FACS IF_Stain Stain for: - Target Antigen - F-Actin (Phalloidin) - Nucleus (DAPI) IF->IF_Stain FACS_Harvest Harvest and prepare single-cell suspension FACS->FACS_Harvest ELISA_Coat Coat plates with purified antigens ELISA->ELISA_Coat IF_Image Fluorescence Microscopy IF_Stain->IF_Image IF_Analyze Analyze Morphology & Antigen Localization IF_Image->IF_Analyze FACS_Stain Stain with primary and fluorescent secondary antibodies FACS_Harvest->FACS_Stain FACS_Analyze Quantify Mean Fluorescence Intensity FACS_Stain->FACS_Analyze ELISA_Bind Incubate with antibodies ELISA_Coat->ELISA_Bind ELISA_Detect Detect binding with secondary antibody & substrate ELISA_Bind->ELISA_Detect

Caption: Experimental workflow to assess the effect of this compound on antibody cross-reactivity.

Experimental Protocols

Herein are detailed methodologies for the key experiments proposed in this guide.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose an adherent cell line that expresses the target antigen of the primary antibody. A negative control cell line, which does not express the antigen, should also be used.

  • Culture Conditions: Culture cells in appropriate media and conditions until they reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentration (e.g., 10-50 µM). A vehicle control with the same concentration of DMSO should be prepared.

  • Treatment: Aspirate the old medium from the cells and replace it with the this compound containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for the effects of this compound to manifest.

Immunofluorescence (IF) Staining

This protocol is for cells cultured on glass coverslips.

  • Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4][5]

  • Permeabilization: Wash the cells three times with PBS. If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[4]

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody and Phalloidin Incubation: Incubate the cells with a fluorescently labeled secondary antibody and a fluorescently conjugated phalloidin (for F-actin staining) in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.[7]

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the control and this compound treated cells, ensuring consistent imaging parameters.

Flow Cytometry
  • Cell Preparation: After treatment, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution to preserve surface antigens. Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).[8]

  • Cell Counting: Count the cells and adjust the concentration to 1x10^6 cells/mL.

  • Blocking: Block Fc receptors by incubating the cells with an Fc blocking reagent for 15 minutes at 4°C.[9]

  • Primary Antibody Incubation: Aliquot 100 µL of the cell suspension into FACS tubes and add the primary antibody at a predetermined optimal concentration. Incubate for 30-45 minutes at 4°C in the dark. Include an isotype control.

  • Washing: Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in 500 µL of FACS buffer and analyze them on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate on the live, single-cell population and determine the mean fluorescence intensity (MFI) for each sample.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol serves as a control to determine if this compound directly interferes with antibody-antigen binding in a cell-free system.

  • Plate Coating: Coat the wells of a 96-well ELISA plate with 100 µL of purified target antigen and off-target antigens at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate three times. Add 100 µL of the primary antibody, diluted in blocking buffer, to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate until a blue color develops. Stop the reaction by adding 50 µL of 1M sulfuric acid.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

References

Reproducibility of Published Findings Using 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine (ML-9): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the myosin light chain kinase (MLCK) inhibitor, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine, commonly known as ML-9. A critical aspect of scientific research is the reproducibility of published findings. This guide addresses this topic by highlighting the known off-target effects of this compound, which can significantly impact the interpretation and reproducibility of experimental results. We compare this compound with alternative MLCK inhibitors and provide detailed experimental protocols to assist researchers in designing robust and reproducible studies.

Executive Summary

1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine (this compound) is a widely used pharmacological tool to investigate the role of myosin light chain kinase (MLCK) in various cellular processes. However, accumulating evidence demonstrates that this compound exerts significant off-target effects, primarily through the inhibition of Ca2+-permeable channels, including the transient receptor potential canonical 6 (TRPC6) channel.[1][2][3] These off-target activities are independent of its MLCK inhibition and can lead to misinterpretation of experimental outcomes, thereby affecting the reproducibility of studies that attribute the effects of this compound solely to MLCK inhibition.

This guide emphasizes the importance of using more specific MLCK inhibitors, such as Wortmannin or MLCK-specific inhibitory peptides, in conjunction with or as alternatives to this compound to ensure that the observed effects are indeed attributable to the inhibition of MLCK.

Comparison of this compound and Alternative MLCK Inhibitors

The following table summarizes the quantitative data on the inhibitory activity of this compound and its alternatives. The off-target effects of this compound are a critical consideration for the reproducibility and validity of research findings.

InhibitorTargetIC50 / KiOff-Target EffectsKey Considerations
This compound MLCKKi = 4 µM[4]- Inhibits Ca2+-permeable channels[3]- Inhibits TRPC6 channels (IC50 = 7.8 µM)[1][2]- Inhibits Protein Kinase A (PKA) (Ki = 32 µM)[4]- Inhibits Protein Kinase C (PKC) (Ki = 54 µM)[4]Off-target effects can confound results. Use with caution and appropriate controls.
Wortmannin MLCKIC50 = 200 nM[2]- Inhibits PI3-kinases and MAP kinases[2]More potent MLCK inhibitor than this compound. Does not affect TRPC6 channels at concentrations that inhibit MLCK.[2]
MLCK-IP(11-19) and -IP(480-501) MLCK-Highly specific for MLCK.Peptides that act as specific inhibitors. Used intracellularly. Showed little effect on TRPC6 channels.[1][2]
ML-7 MLCKIC50 = 300 nM[5]- Inhibits TRPC6 channels[2]A more potent MLCK inhibitor than this compound, but also exhibits off-target effects on TRPC channels.[2][5]

Experimental Protocols

To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are representative protocols for the use of this compound and its alternatives in both in vitro and in vivo settings.

In Vitro Cell Culture Protocol: Inhibition of MLCK in Vascular Smooth Muscle Cells

This protocol is adapted from studies investigating the effect of MLCK inhibitors on vascular smooth muscle cell migration.[6]

  • Cell Culture: Culture rabbit aorta smooth muscle cells (SM3) in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Preparation of Inhibitors: Prepare stock solutions of this compound, Wortmannin, and Y-27632 (a Rho-kinase inhibitor for comparison) in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1%.

  • Chemotaxis Assay (Boyden Chamber):

    • Place a polycarbonate filter (8 µm pore size) between the upper and lower compartments of the Boyden chamber.

    • Add a solution of platelet-derived growth factor-BB (PDGF-BB) to the lower compartment as a chemoattractant.

    • Pre-incubate the SM3 cells with the desired concentrations of this compound, Wortmannin, or Y-27632 for 30 minutes at 37°C.

    • Add the pre-incubated cells to the upper compartment of the chamber.

    • Incubate the chamber for 4 hours at 37°C.

    • After incubation, fix the cells on the filter with methanol and stain with Giemsa solution.

    • Count the number of migrated cells in five random high-power fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in the presence of inhibitors to the control (vehicle-treated) cells.

In Vivo Administration Protocol: Intracameral Injection in a Rabbit Model

This protocol is based on a study investigating the effect of this compound on intraocular pressure.

  • Animal Model: Use adult male New Zealand white rabbits. Anesthetize the animals with an intramuscular injection of a mixture of ketamine and xylazine.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.

  • Intracameral Injection:

    • Using a 30-gauge needle, carefully perform an anterior chamber paracentesis to withdraw a small amount of aqueous humor.

    • Slowly inject 10 µL of the this compound solution or vehicle (sterile saline) into the anterior chamber of one eye. The contralateral eye can serve as a control.

  • Measurement of Intraocular Pressure (IOP):

    • Measure the IOP using a calibrated applanation tonometer at baseline and at various time points after the injection (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Compare the changes in IOP in the this compound-treated eyes to the vehicle-treated eyes.

Visualizing the Impact of this compound's Off-Target Effects

The following diagrams illustrate the intended and unintended signaling pathways affected by this compound, as well as a suggested experimental workflow to ensure the reproducibility of findings.

cluster_0 Intended Target Pathway cluster_1 Off-Target Pathway CaM Ca2+/Calmodulin MLCK MLCK CaM->MLCK Activates MLC Myosin Light Chain MLCK->MLC Phosphorylates Phospho_MLC Phosphorylated MLC MLC->Phospho_MLC Contraction Cellular Contraction / Motility Phospho_MLC->Contraction ML9_target This compound ML9_target->MLCK Inhibits TRPC6 TRPC6 Channel Ca_influx Ca2+ Influx TRPC6->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream ML9_offtarget This compound ML9_offtarget->TRPC6 Inhibits

Caption: this compound's dual effects on cellular signaling pathways.

cluster_workflow Experimental Workflow for Reproducible MLCK Inhibition Studies start Hypothesis: Effect is mediated by MLCK exp_ML9 Experiment with this compound start->exp_ML9 observe_effect Observe Phenotypic Effect exp_ML9->observe_effect exp_alternatives Experiment with Specific Inhibitors (Wortmannin, MLCK peptides) observe_effect->exp_alternatives Effect Observed conclusion_offtarget Conclusion: Effect is likely due to This compound off-target activity observe_effect->conclusion_offtarget No Effect compare_results Compare Results exp_alternatives->compare_results conclusion_MLCK Conclusion: Effect is likely MLCK-mediated compare_results->conclusion_MLCK Similar Effect compare_results->conclusion_offtarget Different Effect rescue_exp Rescue Experiment: (e.g., overexpression of MLCK) conclusion_MLCK->rescue_exp final_conclusion Robust and Reproducible Conclusion conclusion_offtarget->final_conclusion rescue_exp->final_conclusion

Caption: Workflow for validating MLCK-dependent effects.

Conclusion and Recommendations

To enhance the reproducibility of your research, we recommend the following:

  • Use Multiple Inhibitors: Whenever possible, use a panel of MLCK inhibitors with different mechanisms of action and off-target profiles (e.g., this compound, Wortmannin, and specific inhibitory peptides) to confirm that the observed effect is consistently linked to MLCK inhibition.

  • Perform Control Experiments: Design experiments to specifically test for the potential involvement of this compound's known off-target pathways, such as Ca2+ signaling and TRPC6 channel activity.

  • Dose-Response Studies: Conduct careful dose-response experiments to use the lowest effective concentration of this compound, which may help to minimize off-target effects.

  • Report Detailed Methods: Clearly document the specific concentrations of inhibitors used, incubation times, and all other relevant experimental parameters to allow for accurate replication by other researchers.

By adopting these rigorous experimental practices, the scientific community can ensure that the findings related to the role of MLCK are both robust and reproducible.

References

A Comparative Guide: ML-9 versus siRNA Knockdown for Myosin Light Chain Kinase (MLCK) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common methods for inhibiting Myosin Light Chain Kinase (MLCK): the pharmacological inhibitor ML-9 and siRNA-mediated gene knockdown. Understanding the nuances, strengths, and weaknesses of each approach is critical for designing robust experiments and accurately interpreting results. This document outlines their mechanisms of action, potential off-target effects, and provides supporting experimental data and protocols to aid in the selection of the most appropriate technique for your research needs.

At a Glance: this compound vs. siRNA Knockdown

FeatureThis compound (Pharmacological Inhibition)siRNA Knockdown (Genetic Inhibition)
Mechanism of Action Competitive inhibitor of the ATP binding site of MLCK.Post-transcriptional gene silencing by targeted degradation of MLCK mRNA.
Speed of Onset Rapid, typically within minutes to hours.Slower, requires time for transfection and subsequent protein depletion (typically 24-72 hours).
Reversibility Reversible upon removal of the compound.Transient, but can be prolonged with repeated transfections or stable shRNA expression.
Specificity Can have off-target effects on other kinases.Can have off-target effects through "seed" region binding to unintended mRNAs.
Ease of Use Simple to apply to cell culture or isolated tissues.Requires transfection optimization for each cell type.
Applications Acute studies, dose-response experiments, validation of MLCK's role in rapid cellular processes.Studies requiring long-term inhibition, investigation of the specific role of MLCK protein depletion.

Mechanism of Action

This compound: This small molecule is a competitive inhibitor of the ATP-binding site of MLCK. By occupying this site, this compound prevents the transfer of phosphate from ATP to the regulatory light chain of myosin, thereby inhibiting smooth muscle contraction and other MLCK-dependent cellular processes.

siRNA Knockdown: Small interfering RNA (siRNA) operates through the RNA interference (RNAi) pathway. A synthetic double-stranded RNA molecule, designed to be complementary to a sequence within the MLCK mRNA, is introduced into the cell. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and cleaves the MLCK mRNA, leading to its degradation and preventing the synthesis of the MLCK protein.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for this compound and siRNA-mediated knockdown of MLCK, compiled from various studies.

ParameterThis compoundMLCK siRNACitation
Inhibitory Constant (Ki) for MLCK 4 µMNot Applicable[1]
Inhibition of other kinases (Ki) PKA: 32 µM, PKC: 54 µMNot Applicable[1]
Typical Working Concentration 10-30 µM50-100 nM
Achievable Reduction in Target Dependent on concentration and cellular context~43% reduction in protein expression in rat mesenteric artery
Effect on Smooth Muscle Contraction Dose-dependent inhibition of KCl-induced contraction56% inhibition of norepinephrine-induced contraction and 50% inhibition of high K+-induced contraction

Experimental Protocols

siRNA-Mediated Knockdown of MLCK and Verification by Western Blot

Objective: To reduce the expression of MLCK protein in cultured cells using siRNA and to quantify the knockdown efficiency.

Materials:

  • Target cells (e.g., human aortic smooth muscle cells)

  • MLCK-specific siRNA and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-MLCK and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 50-100 pmol of siRNA (MLCK-specific or non-targeting control) in 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.

  • Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and fresh complete growth medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MLCK and GAPDH overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities for MLCK and GAPDH. Normalize the MLCK intensity to the GAPDH intensity for each sample. Calculate the percentage of MLCK knockdown relative to the non-targeting control.

Inhibition of Smooth Muscle Contraction with this compound

Objective: To measure the effect of this compound on the contractile response of isolated smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., rat thoracic aorta)

  • Krebs-Henseleit solution

  • This compound stock solution (in DMSO or water)

  • Contractile agonist (e.g., KCl or phenylephrine)

  • Isolated tissue bath system with force transducer and data acquisition software

  • Carbogen gas (95% O2, 5% CO2)

Protocol:

  • Tissue Preparation: Dissect the smooth muscle tissue in ice-cold Krebs-Henseleit solution and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the tissue rings in the isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g, replacing the buffer every 15-20 minutes.

  • Viability Test: Induce a contraction with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.

  • This compound Incubation: Add the desired concentration of this compound (or vehicle control) to the tissue baths and incubate for 30-60 minutes.

  • Induction of Contraction: Generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine) in the presence and absence of this compound.

  • Data Analysis: Record the isometric tension generated by the tissue. Compare the maximal contraction and the potency (EC50) of the agonist in the presence and absence of this compound.

Visualizations

Signaling Pathway of MLCK in Smooth Muscle Contraction

MLCK_Pathway Agonist Agonist (e.g., Norepinephrine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca2_ion Ca²⁺ SR->Ca2_ion Release Calmodulin Calmodulin Ca2_ion->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive Inactive MLCK CaM_Complex->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin Actin pMLC->Actin Interacts with Contraction Smooth Muscle Contraction Actin->Contraction ML_9 This compound ML_9->MLCK_active Inhibits siRNA MLCK siRNA RISC RISC siRNA->RISC MLCK_mRNA MLCK mRNA RISC->MLCK_mRNA Targets Degradation mRNA Degradation MLCK_mRNA->Degradation Degradation->MLCK_inactive Prevents Synthesis

Caption: MLCK signaling pathway in smooth muscle contraction and points of inhibition.

Experimental Workflow: Comparing this compound and siRNA

Experimental_Workflow cluster_ML9 This compound Treatment cluster_siRNA siRNA Knockdown ML9_start Seed Cells/Prepare Tissue ML9_treat Add this compound (acute) ML9_start->ML9_treat ML9_assay Functional Assay (e.g., Contraction, Migration) ML9_treat->ML9_assay Comparison Compare Results: - Efficacy - Specificity - Off-target effects ML9_assay->Comparison siRNA_start Seed Cells siRNA_transfect Transfect with MLCK siRNA siRNA_start->siRNA_transfect siRNA_incubate Incubate (48-72h) siRNA_transfect->siRNA_incubate siRNA_verify Verify Knockdown (Western Blot) siRNA_incubate->siRNA_verify siRNA_assay Functional Assay (e.g., Contraction, Migration) siRNA_verify->siRNA_assay siRNA_assay->Comparison

Caption: Workflow for comparing this compound and siRNA inhibition of MLCK.

Off-Target Effects and Considerations

This compound: As a kinase inhibitor, this compound is not entirely specific for MLCK. It has been shown to inhibit other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit at higher concentrations.[1] This lack of absolute specificity can complicate the interpretation of results, as observed phenotypes may not be solely due to MLCK inhibition. It is crucial to perform dose-response experiments and consider potential off-target effects when using this compound.

siRNA Knockdown: The primary concern with siRNA is off-target effects, where the siRNA silences unintended genes. This can occur through two main mechanisms:

  • Near-perfect complementarity: The siRNA sequence may have high similarity to the mRNA of other genes, leading to their degradation.

  • "Seed" region binding: The first 2-8 nucleotides of the siRNA guide strand can bind to the 3' untranslated region (UTR) of non-target mRNAs, leading to their translational repression, similar to the action of microRNAs.

To mitigate off-target effects, it is recommended to use multiple siRNAs targeting different sequences of the same gene and to perform rescue experiments by re-expressing an siRNA-resistant form of the target gene. Furthermore, global gene expression analysis (e.g., RNA-seq) can be employed to identify potential off-target gene silencing.

Conclusion

The choice between this compound and siRNA knockdown for inhibiting MLCK depends on the specific experimental goals and context.

  • This compound is a valuable tool for acute and reversible inhibition of MLCK, particularly in studies of rapid cellular processes like smooth muscle contraction. Its ease of use makes it suitable for initial investigations and dose-response analyses. However, researchers must be cautious of its potential off-target effects on other kinases.

  • siRNA-mediated knockdown offers a more specific approach by directly targeting the MLCK protein expression. It is well-suited for longer-term studies where the depletion of the MLCK protein is desired. The main challenges lie in optimizing transfection efficiency and minimizing off-target gene silencing.

For a comprehensive understanding of MLCK's function, a combination of both approaches is often the most powerful strategy. For instance, an initial phenotype observed with this compound can be validated by demonstrating a similar effect after MLCK knockdown with multiple, distinct siRNAs. This dual approach provides stronger evidence for the specific involvement of MLCK in the biological process under investigation.

References

In Vivo Therapeutic Potential of ML-9: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Scarcity of In Vivo Evidence Hinders the Clinical Translation of the MLCK Inhibitor ML-9

For researchers, scientists, and drug development professionals, the validation of a compound's therapeutic potential in living organisms is a critical step toward clinical application. This compound, a well-established inhibitor of Myosin Light Chain Kinase (MLCK), has been extensively studied for its role in cellular processes. However, a comprehensive review of existing literature reveals a significant gap in the in vivo validation of its therapeutic efficacy. This guide provides a comparative analysis of this compound, primarily based on in vitro and ex vivo data, and contrasts it with the available in vivo findings for a related, more potent MLCK inhibitor, ML-7.

While this compound has been instrumental as a research tool to probe the function of MLCK in various cellular contexts, its progression into preclinical and clinical development has been stymied by a lack of robust in vivo studies. This stands in contrast to ML-7, for which some in vivo evidence in disease models is available.

Mechanism of Action: Targeting the Myosin Light Chain Kinase

This compound is a cell-permeable compound that acts as a competitive inhibitor of ATP binding to MLCK, thereby preventing the phosphorylation of the myosin light chain.[1] This inhibition leads to the relaxation of smooth muscle and has been shown to affect other cellular processes such as cell migration and proliferation in laboratory settings.

The signaling pathway affected by this compound is central to smooth muscle contraction. Calcium influx into the cell leads to the activation of calmodulin, which in turn activates MLCK. Activated MLCK then phosphorylates the regulatory light chain of myosin II, leading to cross-bridge cycling and muscle contraction. By inhibiting MLCK, this compound disrupts this cascade.

MLCK_Pathway Calcium Intracellular Ca²⁺ Calmodulin Calmodulin Calcium->Calmodulin binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates pMyosin_LC Phosphorylated Myosin Light Chain Myosin_LC->pMyosin_LC Contraction Smooth Muscle Contraction pMyosin_LC->Contraction ML9 This compound ML9->MLCK_active inhibits

Figure 1: Simplified signaling pathway of MLCK-mediated smooth muscle contraction and the inhibitory action of this compound.

Comparative Efficacy: In Vitro Promise vs. In Vivo Uncertainty

While direct in vivo comparisons are unavailable, we can contrast the known characteristics of this compound and ML-7.

FeatureThis compoundML-7
Mechanism of Action Competitive inhibitor of ATP binding to MLCK[1]Selective inhibitor of MLCK[2][3]
Potency (Ki for MLCK) 3.8 µM[3]0.3 µM[2][4]
In Vitro / Ex Vivo Efficacy Inhibits vascular smooth muscle contraction[1]; Reduces intracellular Ca²⁺ concentration[5]Induces apoptosis in cancer cell lines[2]; Attenuates endothelial hyper-proliferation in vitro[6]
In Vivo Efficacy No published studies demonstrating therapeutic efficacy in animal models. Improves vascular endothelial dysfunction in a rabbit model of atherosclerosis[7][8][9]
Off-Target Effects Inhibits STIM1-plasma membrane interactions; Acts as a Ca²⁺ channel blocker[5]Inhibits Protein Kinase A (PKA) and Protein Kinase C (PKC) at higher concentrations[2]

Experimental Protocols: A Look at Methodologies

The absence of in vivo studies for this compound means there are no established protocols for its therapeutic use in animal models. However, we can detail a representative in vivo protocol used for evaluating ML-7 in a rabbit model of atherosclerosis, which could serve as a template for future this compound studies.

Experimental Protocol: Evaluation of ML-7 in a Rabbit Model of Atherosclerosis [7][9]

  • Animal Model: Male New Zealand white rabbits are used.

  • Induction of Atherosclerosis: Rabbits are fed a high-fat diet for a specified period (e.g., 12 weeks) to induce atherosclerosis. A control group is fed a standard diet.

  • Drug Administration: A treatment group receives ML-7 (e.g., via intravenous injection or oral gavage) at a specific dose and frequency. A placebo group receives the vehicle.

  • Assessment of Vascular Function: Endothelium-dependent and -independent vasorelaxation of aortic rings is measured using organ bath experiments to assess vascular function.

  • Histological Analysis: Aortic tissues are collected for histological staining (e.g., Hematoxylin and Eosin, Oil Red O) to assess plaque formation and lipid deposition.

  • Protein Expression Analysis: Western blotting is performed on aortic tissue lysates to measure the expression and phosphorylation levels of MLCK, MLC, and other relevant signaling proteins.

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the control, atherosclerosis, and ML-7 treated groups.

Experimental_Workflow start Start animal_model Rabbit Model of Atherosclerosis start->animal_model diet High-Fat Diet Induction animal_model->diet treatment ML-7 or Placebo Administration diet->treatment assessment Functional and Histological Assessment treatment->assessment analysis Data Analysis and Interpretation assessment->analysis end End analysis->end

Figure 2: General experimental workflow for in vivo evaluation of a therapeutic agent in an atherosclerosis model.

Discussion and Future Directions

The lack of in vivo data for this compound is a significant hurdle for its therapeutic development. While it has proven to be a valuable research tool, its off-target effects, including the inhibition of calcium channels, may contribute to a complex pharmacological profile that requires careful in vivo characterization.[5] The more potent and selective nature of ML-7, coupled with some positive in vivo findings, suggests it may be a more promising candidate for clinical translation.[2][7][9]

Future research should prioritize well-designed in vivo studies to:

  • Evaluate the efficacy and safety of this compound in relevant animal models of diseases where MLCK is implicated, such as inflammatory and vascular disorders.

  • Conduct head-to-head in vivo comparative studies of this compound and ML-7 to determine their relative therapeutic indices.

  • Investigate the pharmacokinetic and pharmacodynamic properties of this compound in vivo to establish appropriate dosing regimens.

Without such studies, the therapeutic potential of this compound will remain largely speculative, confined to the realm of in vitro and ex vivo research. The scientific community is encouraged to address this knowledge gap to fully understand the potential benefits and risks of targeting MLCK with this compound in a clinical setting.

References

Evaluating the Efficacy of ML-9 Against Newer Generation Myosin Light Chain Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular signaling research, the specific and efficient inhibition of protein kinases is paramount. Myosin Light Chain Kinase (MLCK) has long been a target of interest due to its critical role in smooth muscle contraction, cell motility, and cytoskeletal dynamics. For years, 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, commonly known as ML-9, has been a widely utilized tool for studying MLCK-dependent processes. However, the advent of newer, more selective inhibitors necessitates a re-evaluation of this compound's efficacy and specificity. This guide provides an objective comparison of this compound with a newer generation, highly selective peptide inhibitor, and explores an alternative strategy for modulating the same signaling pathway.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the key quantitative data for this compound and a newer generation MLCK inhibitor, MLCK Inhibitor Peptide 18 (MP18). For a comprehensive comparison, we have also included data for Y-27632, a well-characterized inhibitor of Rho-associated kinase (ROCK), which represents an alternative approach to suppress myosin light chain phosphorylation.

InhibitorTargetTypeKi (MLCK)IC50 (MLCK)Off-Target Ki/IC50
This compound MLCKSmall Molecule4 µM[1]Not explicitly foundPKA: 32 µM, PKC: 54 µM[1]
MLCK Inhibitor Peptide 18 (MP18) MLCKPeptide52 nM[2]50 nM[2][3][4][5][6]>4000-fold selectivity over CaMKII; no inhibition of PKA[3][4][5]
Y-27632 ROCK1/ROCK2Small MoleculeNot applicableNot applicableROCK1: 220 nM (Ki), ROCK2: 300 nM (Ki)

Key Insights from the Data:

  • Potency: MLCK Inhibitor Peptide 18 (MP18) demonstrates significantly higher potency against MLCK, with an IC50 in the nanomolar range (50 nM), compared to the micromolar inhibitory constant (Ki) of this compound (4 µM).[1][2][3][4][5][6]

  • Selectivity: MP18 exhibits vastly superior selectivity. It shows over 4000-fold greater selectivity for MLCK over CaM Kinase II and does not inhibit Protein Kinase A (PKA).[3][4][5] In contrast, this compound displays significant off-target inhibition of PKA and Protein Kinase C (PKC) at concentrations not far above its Ki for MLCK.[1]

  • Alternative Pathway Inhibition: Y-27632 offers a distinct mechanism of action by targeting ROCK, a kinase that regulates myosin light chain phosphatase, thereby indirectly reducing myosin light chain phosphorylation. Its high potency for ROCK1 and ROCK2 provides a valuable tool for dissecting the specific roles of the ROCK and MLCK pathways.

Signaling Pathway and Inhibitor Targets

The phosphorylation of the regulatory light chain of myosin II (MLC2) is a key event in the initiation of smooth muscle contraction and other cellular processes. This phosphorylation is primarily catalyzed by MLCK. An alternative pathway involves the inhibition of myosin light chain phosphatase (MLCP) by ROCK, which also leads to an increase in phosphorylated MLC2.

cluster_MLCK_pathway MLCK Pathway cluster_ROCK_pathway ROCK Pathway CaM Ca2+/Calmodulin MLCK MLCK CaM->MLCK Activates MLC2 Myosin Light Chain 2 MLCK->MLC2 Phosphorylates pMLC2 Phosphorylated MLC2 MLC2->pMLC2 Contraction Muscle Contraction / Cytoskeletal Reorganization pMLC2->Contraction ML9 This compound ML9->MLCK Inhibits (Non-selective) MP18 MP18 MP18->MLCK Inhibits (Highly Selective) RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLCP->pMLC2_rock Dephosphorylates Y27632 Y-27632 Y27632->ROCK Inhibits cluster_workflow Experimental Workflow start Cell Culture (e.g., Smooth Muscle Cells) treatment Inhibitor Treatment (this compound, MP18, Y-27632) + Agonist Stimulation start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-MLC, Total MLC) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence/Fluorescence) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Comparative Efficacy (IC50 Determination) analysis->end

References

A Comparative Guide to 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine (ML-9) for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive meta-analysis of 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine, commonly known as ML-9, a widely utilized inhibitor of Myosin Light Chain Kinase (MLCK). It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound with other MLCK inhibitors, detailed experimental protocols, and visualizations of its mechanism of action.

Performance Comparison of MLCK Inhibitors

This compound is a classical and cell-permeable inhibitor of MLCK with an IC50 of 3.8 µM. Its inhibitory action is crucial in studies of smooth muscle contraction, cell migration, and other physiological processes dependent on myosin light chain phosphorylation. However, for research requiring higher potency or greater specificity, several alternatives to this compound are available. The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound in comparison to other commonly used MLCK inhibitors.

CompoundTargetIC50 / KiOrganism/Assay Condition
This compound MLCK IC50: 3.8 µM in vitro
ML-7MLCKIC50: 300 nMin vitro
WortmanninMLCK-Irreversible inhibitor
PI3KIC50: 3 nMCell-free assay
DNA-PKIC50: 16 nMCell-free assay
ATMIC50: 150 nMCell-free assay

Table 1: Comparison of Inhibitory Potency against MLCK. This table highlights the half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki) of this compound and its alternatives against MLCK.

CompoundOff-Target(s)IC50 / KiNotes
This compound TRPC6 channels IC50: 7.8 µM Inhibition is independent of MLCK activity.
PKA Ki: 32 µM
PKC Ki: 54 µM
Akt Kinase-Inhibits activity.
STIM1-Inhibits activity.
ML-7TRPC6 channels-Similar inhibitory effect to this compound.
WortmanninPI3K, DNA-PK, ATM, PLK1See Table 1Potent inhibitor of the PI3K/Akt pathway.

Table 2: Off-Target Effects of MLCK Inhibitors. This table outlines the known off-target activities of this compound and its alternatives, which are critical considerations for interpreting experimental results.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below to ensure reproducibility and aid in experimental design.

In Vitro Myosin Light Chain Kinase (MLCK) Activity Assay

This protocol describes a non-radioactive method to measure the kinase activity of MLCK.

Materials:

  • Recombinant MLCK

  • Myosin light chain (MLC) as substrate

  • Calmodulin

  • ATP

  • Kinase assay buffer (e.g., 20 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.01% Tween 20, 2 mM DTT, pH 7.5)

  • This compound or other inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well plates

Procedure:

  • Prepare a master solution containing the kinase buffer, MLCK, calmodulin, and MLC substrate.

  • Add the desired concentration of this compound or other inhibitors to the wells of a 384-well plate.

  • Add the master solution to the wells.

  • Initiate the kinase reaction by adding ATP to a final concentration of approximately 150 µM.

  • Incubate the reaction at 25°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Record luminescence using a plate reader. The amount of ADP generated is proportional to the MLCK activity.

  • Calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cell line of interest (e.g., smooth muscle cells, cancer cell lines)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of MLCK and the known interactions of this compound.

MLCK_Signaling_Pathway Ca_Calmodulin Ca²⁺/Calmodulin Complex MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Promotes Contraction Smooth Muscle Contraction Actin_Myosin->Contraction ML_9 This compound ML_9->MLCK_active Inhibits

Fig. 1: MLCK signaling pathway and the inhibitory action of this compound.

ML9_Off_Target_Effects ML_9 1-((5-chloro-1-naphthalenyl)sulfonyl) hexahydro-1H-1,4-diazepine (this compound) MLCK Myosin Light Chain Kinase (MLCK) ML_9->MLCK Inhibits (Primary Target) TRPC6 TRPC6 Channel ML_9->TRPC6 Inhibits Akt Akt Kinase ML_9->Akt Inhibits STIM1 STIM1 ML_9->STIM1 Inhibits PKA Protein Kinase A (PKA) ML_9->PKA Inhibits PKC Protein Kinase C (PKC) ML_9->PKC Inhibits Contraction Smooth Muscle Contraction MLCK->Contraction Regulates Ca_Entry Ca²⁺ Entry TRPC6->Ca_Entry Mediates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Autophagy Autophagy STIM1->Autophagy Regulates

Fig. 2: Overview of the primary target and known off-target effects of this compound.

Conclusion

1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine (this compound) is a valuable tool for studying MLCK-dependent cellular processes. However, its off-target effects necessitate careful experimental design and interpretation of results. For studies requiring higher potency and specificity, alternatives such as ML-7 may be more suitable, while Wortmannin, despite its own set of off-targets, can be used to delineate MLCK-independent pathways. This guide provides a foundational resource for researchers to make informed decisions when selecting and utilizing MLCK inhibitors in their studies.

Safety Operating Guide

Personal protective equipment for handling 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride (also known as ML-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its structural analogs is recommended. The following guidelines are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are presumed to be similar to its parent heterocycle, 1H-1,4-Diazepine, which is known to cause severe skin, eye, and mucous membrane burns[1]. The presence of a chlorinated naphthalenyl sulfonyl group may introduce additional, as-yet-unquantified, toxicological properties. Therefore, a high degree of caution is warranted.

Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.

Always consult with your institution's Environmental Health and Safety (EHS) department for specific PPE recommendations.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Weighing:

  • Conduct all manipulations of the solid compound within a certified chemical fume hood to control airborne particles.

  • Use anti-static tools and equipment to prevent the dispersal of fine powders.

  • Ensure a calibrated analytical balance is available within the fume hood or in close proximity for accurate weighing.

2. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.

  • Clearly label all solutions with the chemical name, concentration, date, and your initials.

3. Experimental Use:

  • Keep all containers with the compound tightly sealed when not in use.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.

4. Spill Management:

  • In the event of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Do not attempt to clean up a large spill without the proper training and equipment.

First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this chemical and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing the compound (including contaminated PPE, absorbent materials, and empty containers) in a designated, labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste. Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Handling 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B Enter Lab C Weigh Compound B->C Ready for Weighing D Prepare Solution C->D Compound Weighed E Conduct Experiment D->E Solution Prepared F Decontaminate Workspace E->F Experiment Complete G Segregate Waste F->G Workspace Clean H Dispose of Waste G->H Waste Segregated

Caption: Logical workflow for the safe handling of the specified chemical compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML-9
Reactant of Route 2
Reactant of Route 2
ML-9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.